Glucocapparin
Description
Context within Glucosinolate Biochemistry and Biology
Glucocapparin is a member of the glucosinolate family, a class of sulfur-rich secondary metabolites predominantly found in plants of the order Brassicales. nih.gov This order includes families such as Brassicaceae (e.g., broccoli, mustard), Capparaceae (e.g., capers), and Moringaceae. nih.govscirp.org Glucosinolates are characterized by a core structure containing a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R group) derived from an amino acid. nih.govmdpi.com It is this side chain that differentiates the more than 130 known glucosinolates. researchgate.netnih.gov
This compound is specifically classified as an alkyl glucosinolate, with a methyl group as its side chain. mdpi.comebi.ac.uk In the plant, glucosinolates are stored separately from the enzyme myrosinase (a thioglucosidase). scirp.orgnih.gov When the plant tissue is damaged, for instance by herbivory or mechanical stress, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. scirp.orgnih.gov This reaction, often termed the "mustard oil bomb," breaks down the glucosinolate into glucose and an unstable aglycone. nih.gov Depending on the specific glucosinolate and the reaction conditions, this aglycone can then rearrange to form various biologically active compounds, most notably isothiocyanates, but also nitriles, thiocyanates, and oxazolidine-2-thiones. scirp.orgmdpi.com
In the case of this compound, enzymatic hydrolysis primarily yields methyl isothiocyanate (MITC). scirp.orgnih.gov This volatile compound is largely responsible for the pungent taste and aroma associated with plants that contain this compound. scirp.org
Academic Significance and Research Rationale for this compound
The academic interest in this compound stems from several key areas. As a representative of the glucosinolate class, it serves as a model for studying the biosynthesis, metabolism, and ecological roles of these compounds. nih.gov Research on this compound contributes to the broader understanding of plant chemical defense mechanisms against herbivores and pathogens, as its breakdown product, methyl isothiocyanate, exhibits biocidal properties. scirp.orgresearchgate.net
Furthermore, the distinct presence of this compound in the Capparaceae family makes it a significant chemotaxonomic marker. nih.govbotanical-dermatology-database.info Its distribution helps in the classification and understanding of evolutionary relationships among plant species. botanical-dermatology-database.info For example, this compound is the predominant glucosinolate found in various parts of Capparis spinosa (the caper plant) and is also characteristic of other genera within the Capparaceae family, such as Boscia and Maerua. nih.govbotanical-dermatology-database.info
Studies also focus on quantifying this compound in different plant organs and under various environmental conditions to understand its physiological role and regulation within the plant. scirp.orgebi.ac.uk For instance, research has shown that this compound concentrations can vary significantly between leaves, fruits, and seeds, and can be influenced by factors like seasonality and geographic location. scirp.orgebi.ac.ukresearchgate.net This variability has implications for the plant's defensive capabilities and potential applications. ebi.ac.uk
Historical Overview of this compound Discovery and Initial Investigations
The study of glucosinolates dates back to the early 19th century with the isolation of sinigrin (B192396) and sinalbin from mustard seeds. caldic.com The general chemical structure of glucosinolates was a subject of scientific debate for many years until it was correctly proposed by Ettlinger and Lundeen in 1956. caldic.com
This compound, also known as methyl glucosinolate, was identified as the characteristic thioglucoside in the Capparaceae family. botanical-dermatology-database.info Early investigations involved paper chromatography of thiourea (B124793) derivatives to identify the glucosinolate present in various plant organs. biocrick.com For instance, it was identified as the sole glucosinolate in Isomeris arborea, a woody caper species. biocrick.com
Initial quantitative analyses were performed using gas chromatography of its hydrolysis products. biocrick.com These early studies established the foundational knowledge of this compound's presence and concentration in different parts of plants like Capparis and Boscia species. botanical-dermatology-database.infobiocrick.com For example, research in the 1970s confirmed the release of methyl isothiocyanate from various Capparis species upon crushing the plant material. botanical-dermatology-database.info More recent studies have employed advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for more precise identification and quantification. nih.govbiocrick.com
Detailed Research Findings
This compound Content in Various Plant Species and Organs
Research has quantified the concentration of this compound in different plants and their parts, revealing significant variability.
| Plant Species | Plant Organ | This compound Concentration (mg/g dry weight unless noted) | Reference |
| Capparis spinosa | Wild Bud Flowers | 2.05 ± 0.25 | biocrick.com |
| Isomeris arborea (Desert) | Immature Leaves | 9.2 | ebi.ac.ukbiocrick.com |
| Isomeris arborea (Non-desert) | Immature Leaves | 4.6 - 6.0 | ebi.ac.ukbiocrick.com |
| Isomeris arborea | Mature Leaves | 4.6 (wet weight) | ebi.ac.ukbiocrick.com |
| Isomeris arborea | Buds | 6.2 (wet weight) | ebi.ac.ukbiocrick.com |
| Isomeris arborea | Seeds | 14.3 (wet weight) | ebi.ac.ukbiocrick.com |
| Capparis ovata | Seeds | 39.35 (µmol/g) | wur.nl |
| Capparis ovata | Leaves | 25.56 (µmol/g) | wur.nl |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₉S₂ | naturalproducts.netnaturalproducts.net |
| Molecular Weight | 333.3 g/mol | nih.gov |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyethanimidothioate | nih.gov |
| Hydrogen Bond Donor Count | 5 | naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Acceptor Count | 10 | naturalproducts.netnaturalproducts.net |
| Rotatable Bond Count | 4 | naturalproducts.netnaturalproducts.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO9S2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |
InChI Key |
UBTOEGCOMHAXGV-CBQIKETKSA-N |
Isomeric SMILES |
CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
glucocapparin methylglucosinolate |
Origin of Product |
United States |
Occurrence and Natural Distribution of Glucocapparin
Botanical Sources and Taxonomic Distribution
Glucocapparin has been identified in several plant genera, with significant concentrations reported in species of Boscia, Capparis, and Cleome. Research indicates that this compound is often the principal glucosinolate in these plants.
Boscia senegalensis (Pers.) Lam. ex Poiret, a plant species belonging to the Capparidaceae family, is a notable botanical source of this compound. ajol.infoajol.info Studies have successfully isolated and characterized this compound from the seeds of this plant, confirming its identity through spectroscopic analysis. ajol.inforesearchgate.net The presence of this compound has also been confirmed in the leaves and fruits. macrothink.orgresearchgate.net Research conducted in Senegal on the leaves and fruits of B. senegalensis revealed that this compound content varies significantly with the seasons. researchgate.net The highest concentrations were observed during the dry season, particularly in January, while the lowest levels were recorded in the rainy season between August and November. researchgate.netwallonie.be This seasonal fluctuation suggests that environmental factors influence the biosynthesis and accumulation of the compound. wallonie.be
The genus Capparis is a primary source of this compound, where it is often the most abundant glucosinolate. biocrick.comnih.gov
In Capparis spinosa L. (the caper bush), this compound is the main glucosinolate, accounting for as much as 90-95% of the total glucosinolate content in various parts of the plant. nih.govmdpi.com It is found in high concentrations in leaves, flowers, buds, shoots, and seeds. researchgate.net The total glucosinolate content in the seeds of C. spinosa has been reported to range from 42.6 to 88.9 μmol/g on a dry weight basis, with this compound being the predominant compound. nih.govmdpi.com Similarly, analysis of wild and cultivated C. spinosa from Sardinia, Italy, showed this compound as the most abundant glucosinolate, with values ranging from 112 to 364 mg/100 g fresh weight in leaves, buds, and flowers. biocrick.com Studies on C. spinosa growing in different soil types in Iran also identified this compound as the predominant glucosinolate. researchgate.netresearchgate.net The highest concentration was found in the pistils of plants from gypsum soil (35.81 µmol/g DW), while the lowest was in the petals (21.65 µmol/g DW). researchgate.netresearchgate.net
Other species, such as Capparis ovata, also contain high levels of this compound. In one study, it constituted approximately 90% of the total glucosinolates in young shoots and flower buds. researchgate.net
This compound is a known constituent of the genus Cleome, which is closely related to Capparis.
Cleome gynandra L. (also known as African spiderflower) contains this compound in its seeds and aerial parts. prota4u.orgfeedipedia.org Research on C. gynandra from Burkina Faso confirmed this compound as the major glucosinolate. researchgate.net Its concentration in the aerial parts was found to vary depending on the plant's growth stage, increasing from the vegetative stage (2.58 mg/g dry matter) to the flowering stage (4.74 mg/g) and the fruiting stage (5.01 mg/g) in aqueous extracts. researchgate.net
Cleome spinosa Jacq. is also reported to contain this compound. botanical-dermatology-database.info Early chemical studies identified this compound, alongside Glucocleomin, in the seeds of this species. bioone.orgresearchgate.net
Beyond the genera Boscia, Capparis, and Cleome, this compound has been identified in other related plants.
Isomeris arborea Nutt. (bladderpod), a woody caper native to California and Baja California, has been extensively studied for its this compound content. biocrick.comworldbotanical.com It is the only glucosinolate found in the organs of this plant. worldbotanical.comebi.ac.uk Research has shown that concentrations vary between different populations, with plants from desert environments containing significantly higher levels in most organs compared to those from non-desert areas. biocrick.comnih.gov
Maerua baillonii, another member of the Capparaceae family, has also been identified as containing this compound as its predominant glucosinolate. nih.gov
This compound in Cleome Species (e.g., C. gynandra, C. spinosa)
Intra-Plant Distribution and Organ-Specific Accumulation
The concentration of this compound is not uniform throughout the plant; it accumulates differently in various organs. This differential distribution is likely related to the specific physiological roles and defense strategies of each plant part.
Seeds are a significant site of this compound accumulation across multiple species. This is a common pattern for glucosinolates, which are thought to act as defense compounds protecting the vulnerable and nutrient-rich embryo from herbivores and pathogens.
In Boscia senegalensis, the seeds are a well-established source from which this compound has been isolated for research. ajol.infoajol.inforesearchgate.net The use of these seeds as a traditional food source, which requires extensive processing to remove bitterness, points to the high concentration of such compounds. wallonie.be
For Capparis spinosa, seeds contain a high total glucosinolate content (42.6 to 88.9 μmol/g dry weight), of which over 95% is this compound. nih.govmdpi.com
Detailed quantitative studies on Isomeris arborea have demonstrated that seeds contain the highest concentration of this compound compared to other plant organs. worldbotanical.comebi.ac.ukresearchgate.net One study reported an average concentration of 14.3 mg/g wet weight in seeds, which was substantially higher than in leaves, buds, or capsule walls. worldbotanical.comebi.ac.ukresearchgate.net
Table 1: Concentration of this compound in Various Plant Species and Organs
| Species | Plant Organ | Concentration | Source(s) |
|---|---|---|---|
| Isomeris arborea | Seeds | 14.3 mg/g (wet weight) | worldbotanical.comebi.ac.uk |
| Buds | 6.2 mg/g (wet weight) | worldbotanical.comebi.ac.uk | |
| Immature Leaves | 5.2 mg/g (wet weight) | worldbotanical.comebi.ac.uk | |
| Mature Leaves | 4.6 mg/g (wet weight) | worldbotanical.comebi.ac.uk | |
| Capsule Walls | 1.8 mg/g (wet weight) | worldbotanical.comebi.ac.uk | |
| Capparis spinosa | Leaves, Buds, Flowers | 112 - 364 mg/100g (fresh weight) | biocrick.com |
| Seeds | 42.6 - 88.9 µmol/g (dry weight) | nih.govmdpi.com | |
| Pistils (Gypsum Soil) | 35.81 µmol/g (dry weight) | researchgate.netresearchgate.net | |
| Petals (Gypsum Soil) | 21.65 µmol/g (dry weight) | researchgate.netresearchgate.net | |
| Cleome gynandra | Aerial Parts (Fruiting) | 5.01 mg/g (dry matter) | researchgate.net |
| Aerial Parts (Flowering) | 4.74 mg/g (dry matter) | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-hydroxyglucobrassicin |
| This compound |
| Glucocleomin |
| Glucosinolate |
| Isorhamnetin 3-O-rutinoside |
| Methylglucosinolate |
Presence in Leaves and Fruits
Research indicates that this compound is present in the leaves and fruits of various Capparaceae species. In Isomeris arborea, a woody caper, the concentration of this compound differs between immature and mature leaves. ebi.ac.ukbiocrick.com Immature leaves have been found to contain an average of 4.6 mg/g to 9.2 mg/g, while mature leaves show concentrations ranging from approximately 4.6 mg/g to 12.8 mg/g, depending on the habitat. nih.govbiocrick.com
In the well-known caper bush, Capparis spinosa, this compound is a primary component in non-fermented berries. d-nb.info The degradation of this compound occurs during the fermentation process. d-nb.info Studies on Capparis spinosa from Sardinia have reported this compound values ranging from 112 to 364 mg/100 g fresh weight (FW) across various plant parts, including leaves and buds (which are harvested as fruits). biocrick.comnih.gov Similarly, the essential oil derived from the leaves and flower buds of C. spinosa contains methyl isothiocyanate, a degradation product of this compound. In Boscia senegalensis, another member of the Capparaceae family, this compound concentrations in fruits have been consistently observed to be higher than in leaves. wallonie.be
Table 1: this compound Concentration in Leaves and Fruits of Various Species
| Species | Plant Part | Concentration | Source |
|---|---|---|---|
| Isomeris arborea | Immature Leaves | 4.6 - 9.2 mg/g | nih.govbiocrick.com |
| Isomeris arborea | Mature Leaves | 4.6 - 12.8 mg/g | nih.govbiocrick.com |
| Capparis spinosa | Leaves, Buds, Flowers | 112 - 364 mg/100g FW | nih.gov |
| Capparis spinosa | Non-fermented Berries | Identified as the main component | d-nb.info |
| Boscia senegalensis | Fruits | Consistently higher than leaves | wallonie.be |
Distribution in Other Plant Tissues
This compound is distributed throughout various other tissues of the plant, often in concentrations that reflect the tissue's value and vulnerability, a concept explained by the Optimal Defense Theory. nih.gov In Isomeris arborea, seeds contain the highest average concentration of this compound at 14.3 mg/g wet weight. ebi.ac.ukbiocrick.com Flower buds average 6.2 mg/g, while capsule walls have a lower concentration of 1.8 mg/g wet weight. ebi.ac.ukbiocrick.com
In Capparis spinosa, this compound is the most abundant glucosinolate, constituting approximately 90% of the total glucosinolates in young shoots and flower buds. researchgate.netnih.gov The total glucosinolate content can range from 6.55 µmol/g in large buds of C. spinosa to 45.56 µmol/g in young shoots of C. ovata. researchgate.net Research has also identified this compound in the roots of C. spinosa. frontiersin.org A detailed study of C. spinosa growing in different soil types found the highest this compound amount in the pistils of plants from gypsum-rich soil (35.81 µmol/g DW), and the lowest in the petals from the same soil type (21.65 µmol/g DW). researchgate.net This demonstrates a highly specific allocation of the compound even within the reproductive tissues. researchgate.net Similarly, studies on other plants like horseradish have shown that glucosinolate concentrations are often much higher in the epigeous (above-ground) tissues compared to the roots. nih.gov
Table 2: Distribution of this compound in Various Plant Tissues
| Species | Plant Part | Concentration / Finding | Source |
|---|---|---|---|
| Isomeris arborea | Seeds | 14.3 mg/g wet weight | ebi.ac.ukbiocrick.com |
| Isomeris arborea | Flower Buds | 6.2 mg/g wet weight | ebi.ac.ukbiocrick.com |
| Isomeris arborea | Capsule Walls | 1.8 mg/g wet weight | ebi.ac.ukbiocrick.com |
| Capparis spinosa | Young Shoots & Buds | ~90% of total glucosinolates | researchgate.netnih.gov |
| Capparis spinosa | Pistils (Gypsum Soil) | 35.81 µmol/g DW | researchgate.net |
| Capparis spinosa | Petals (Gypsum Soil) | 21.65 µmol/g DW | researchgate.net |
| Capparis ovata | Young Shoots | 45.56 µmol/g (total glucosinolates) | researchgate.net |
Environmental and Geographical Factors Influencing this compound Content
The concentration of this compound in plants is not static; it is dynamically influenced by a range of external factors, from seasonal changes to the specific habitat and environmental conditions the plant endures.
Seasonal Variation in this compound Levels
Seasonal changes have a pronounced effect on this compound concentrations. In Isomeris arborea, this compound levels can fluctuate by as much as 37% in immature leaves and up to 78% in mature leaves throughout the year. nih.govbiocrick.com A study on Boscia senegalensis in Senegal provided a clear example of this variation, recording the highest this compound content during the dry season, particularly in January. wallonie.be Conversely, the lowest concentrations were observed during the rainy period between August and November. wallonie.be This suggests that the plant allocates more resources to producing defensive compounds like this compound during periods of higher stress, such as the dry season. wallonie.be
Impact of Collection Zone and Habitat
The geographical location and specific habitat of a plant play a crucial role in determining its this compound content. A comparative study on Isomeris arborea found that plants from desert populations contained significantly greater concentrations of this compound than those from non-desert populations in most organs analyzed. nih.govebi.ac.uk For instance, mature leaves from desert sites had average concentrations of 7.9 mg/g and 12.8 mg/g, while leaves from non-desert sites contained only about one-third to one-half of those amounts. nih.govbiocrick.com
Soil composition is another critical habitat factor. Research on Capparis spinosa showed that plants growing in gypsum-rich soils had higher antioxidant capacity and glucosinolate contents compared to those in non-gypsum soils. researchgate.net The fragmentation of habitats can also lead to genetic divergence, which in turn can influence the chemical profile of plant populations. frontiersin.orgconservationcorridor.org
Table 3: Impact of Habitat on this compound Concentration in Isomeris arborea
| Plant Part | Habitat | Average Concentration (mg/g) | Source |
|---|---|---|---|
| Immature Leaves | Desert | 8.4 - 9.2 | nih.govbiocrick.com |
| Non-desert | 4.6 - 6.0 | nih.govbiocrick.com | |
| Mature Leaves | Desert | 7.9 - 12.8 | nih.govbiocrick.com |
| Non-desert | Approx. 1/3 to 1/2 of desert levels | nih.govbiocrick.com |
Influence of Environmental Stressors on this compound Accumulation
Environmental stressors are known to regulate the synthesis and accumulation of secondary metabolites in plants. d-nb.infomdpi.com Abiotic stresses such as drought, salinity, and extreme temperatures often trigger an increase in these compounds as part of the plant's defense and adaptation mechanisms. nih.govmdpi.com Studies have shown that drought stress can lead to a higher amount of glucosinolates in the leaves of Brassica oleracea crops. researchgate.net It is hypothesized that under water stress, the plant's growth is more restricted than its photosynthesis, leading to an allocation of fixed carbon towards the production of secondary metabolites. nih.gov
Capparis spinosa is a xerophilous species, meaning it is well-adapted to dry, hot environments and its growth and flowering are often unaffected by severe water deficit. frontiersin.org This inherent tolerance suggests a robust system for managing stress, which likely involves the modulation of defensive compounds like this compound. While direct studies on the effect of specific stressors on this compound are limited, the general principles of plant stress response indicate that factors like water availability and temperature play a significant role in its accumulation. researchgate.netresearchgate.net
Nutritional Modulators of this compound Concentration (e.g., Nitrogen Fertilizer)
The availability of nutrients, particularly nitrogen, can significantly modulate the concentration of nitrogen-containing compounds like this compound. biocrick.comcropnutrition.com In a controlled experiment with Isomeris arborea, the concentration of this compound varied inversely with the application of nitrogen fertilizer. nih.govebi.ac.uk Plants treated with a fertilizer lacking nitrogen had this compound concentrations ranging from 10.1 mg/g to 10.9 mg/g, which was approximately double the concentration found in plants supplied with 20 mM nitrogen. nih.govbiocrick.com
This response, however, may not be universal across all plant species. For example, research on broccoli (Brassica oleracea) showed that glucosinolate concentrations were generally higher in treatments receiving synthetic nitrogen fertilizers compared to organic ones. mdpi.com This highlights that the relationship between nitrogen availability and glucosinolate production can be complex and species-dependent.
Biosynthesis and Metabolic Pathways of Glucocapparin
Overview of General Glucosinolate Biosynthesis Pathways Relevant to Glucocapparin
The biosynthesis of glucosinolates is broadly categorized into three distinct phases:
Amino Acid Side-Chain Elongation: This phase modifies the initial amino acid precursor.
Core Structure Formation: A series of reactions that builds the characteristic glucosinolate backbone.
Secondary Side-Chain Modification: Final tailoring of the side chain to create the diverse array of glucosinolates observed in nature. dntb.gov.ua
This compound is classified as an aliphatic glucosinolate, a group primarily derived from the amino acid methionine. nih.gov The general pathway for methionine-derived glucosinolates, which is the most relevant to this compound, has been extensively studied, particularly in the model plant Arabidopsis thaliana. science.gov
The journey to synthesizing aliphatic glucosinolates like this compound begins with a precursor amino acid, typically methionine. nih.gov The side chain of this amino acid undergoes a chain elongation process, which is an iterative cycle that adds methylene (B1212753) groups, thereby creating homologated amino acids with longer carbon chains. nih.gov This process is a critical determinant of the final structure of the glucosinolate.
The chain elongation cycle involves a three-step process that evolved from the biosynthesis of leucine:
Deamination: The initial amino acid is deaminated by a branched-chain aminotransferase (BCAT) to form a 2-oxo acid. nih.gov
Condensation: The 2-oxo acid undergoes condensation with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAM). nih.gov The specificity of the MAM enzyme is a key factor in determining the length of the side chain. nih.gov
Isomerization and Oxidative Decarboxylation: The resulting alkylmalic acid is then isomerized and oxidatively decarboxylated to produce the chain-elongated 2-oxo acid, which can then either re-enter the elongation cycle for further extension or proceed to the core structure formation pathway. nih.gov
This compound, being a methylglucosinolate, is derived from an amino acid precursor without extensive side-chain elongation, distinguishing it from longer-chain glucosinolates found in other plants. nih.gov
Once the appropriate chain-elongated amino acid is formed, it enters the core glucosinolate biosynthesis pathway. This central pathway converts the amino acid into the final glucosinolate structure through a series of conserved enzymatic reactions.
The key steps in core structure formation are:
Conversion to Aldoxime: The amino acid is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family. nih.gov This is a crucial step in forming the C-N bond of the core structure.
Formation of Thiohydroximic Acid: The aldoxime is further metabolized into a thiohydroximic acid intermediate.
Glucosylation: A glucose molecule is attached to the thiohydroximic acid via a sulfur atom. This reaction is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT).
Sulfation: The final step is the sulfation of the desulfoglucosinolate intermediate by a sulfotransferase (SOT) enzyme, which uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. This completes the formation of the glucosinolate core structure. nih.gov
The biosynthesis of this compound relies on several key enzyme families that are common to all glucosinolate synthesis. While the specific isoforms for this compound in plants like Capparis or Boscia have not been fully elucidated, the general enzymatic functions are well-established.
Table 1: Key Enzyme Families in Glucosinolate Biosynthesis
| Enzyme Family | Abbreviation | Function in Biosynthesis | Relevant Step |
|---|---|---|---|
| Branched-Chain Aminotransferase | BCAT | Deamination of the precursor amino acid. | Side-Chain Elongation |
| Methylthioalkylmalate Synthase | MAM | Condensation with acetyl-CoA, determining side-chain length. | Side-Chain Elongation |
| Isopropylmalate Isomerase | IPMI | Isomerization of the alkylmalic acid. | Side-Chain Elongation |
| Isopropylmalate Dehydrogenase | IPMDH | Oxidative decarboxylation. | Side-Chain Elongation |
| Cytochrome P450, Family 79 | CYP79 | Conversion of amino acid to aldoxime. | Core Structure Formation |
| Cytochrome P450, Family 83 | CYP83 | Metabolism of the aldoxime intermediate. | Core Structure Formation |
| UDP-Glycosyltransferase | UGT/S-GT | Addition of the glucose moiety. | Core Structure Formation |
This table is based on the general glucosinolate biosynthetic pathway. nih.govnih.govnih.gov
For aliphatic glucosinolates, members of the CYP79F subfamily are responsible for converting methionine-derived amino acids into aldoximes. science.gov For instance, in Arabidopsis, CYP79F1 metabolizes short-chain elongated methionines, while CYP79F2 handles long-chain derivatives. science.gov The specific CYP79 enzyme responsible for this compound's methyl group precursor is a key area of ongoing research, especially since this compound is found in Capparaceae but not Brassicaceae, suggesting a divergence in the involved genes. nih.govnaturalis.nl
Core Structure Formation (C-N bond, Glucosylation, Sulfation)
Genetic and Molecular Regulation of this compound Biosynthesis
The production of glucosinolates, including this compound, is a tightly regulated process at the genetic level, controlled by a network of transcription factors that respond to both developmental cues and environmental stresses.
Research, primarily in Arabidopsis thaliana, has identified a comprehensive set of genes that encode the enzymes for the entire glucosinolate biosynthetic pathway. arabidopsis.org These genes are often found in clusters within the plant genome. nih.gov
Table 2: Examples of Genes Involved in Aliphatic Glucosinolate Biosynthesis in Arabidopsis thaliana
| Gene | Enzyme Encoded | Function |
|---|---|---|
| BCAT4 | Branched-Chain Aminotransferase 4 | Deamination of methionine. |
| MAM1/MAM3 | Methylthioalkylmalate Synthase 1/3 | Control side-chain length of aliphatic glucosinolates. |
| CYP79F1 | Cytochrome P450 79F1 | Catalyzes the conversion of short-chain elongated methionines to aldoximes. |
| CYP83A1 | Cytochrome P450 83A1 | Part of the core pathway, metabolizing the aldoxime. |
| SUR1 | C-S Lyase | Cleaves the S-alkyl-thiohydroximate intermediate. |
| UGT74B1 | UDP-glucosyltransferase 74B1 | Glucosylates the thiohydroxymate. |
This table provides examples from Arabidopsis thaliana, which serves as a model for glucosinolate biosynthesis. science.govnih.govarabidopsis.org
While orthologs of these genes likely exist in this compound-producing plants like Capparis ovata, specific studies are needed for their definitive identification and characterization. dntb.gov.ua The absence of this compound in Brassicaceae suggests that the evolution and function of key genes, particularly in the MAM and CYP79 families, differ in the Capparaceae lineage. nih.gov
The expression of glucosinolate biosynthetic genes is controlled by a hierarchy of transcription factors (TFs), primarily from the MYB and bHLH families. nih.gov In Arabidopsis, a set of R2R3-MYB transcription factors are known as master regulators.
MYB28, MYB29, and MYB76 are key positive regulators of aliphatic glucosinolate biosynthesis. nih.gov
MYB34, MYB51, and MYB122 are the primary regulators for the production of indole (B1671886) glucosinolates. nih.gov
These MYB factors work in concert with bHLH transcription factors (like MYC2, MYC3, and MYC4) to activate the promoters of the biosynthetic genes. nih.gov This regulatory network allows the plant to coordinate glucosinolate production with other metabolic pathways and in response to external stimuli like insect attack or pathogen infection. nih.gov
In Boscia senegalensis, a known producer of this compound, studies have suggested that environmental factors such as alkaline stress can induce the genes responsible for glucosinolate synthesis, leading to higher concentrations of this compound during dry seasons. wallonie.beresearchgate.net This indicates that the regulatory network controlling this compound biosynthesis is responsive to abiotic stresses, although the specific transcription factors and signaling pathways involved in this species remain to be identified.
Hormonal and Environmental Control of Biosynthetic Gene Expression
The biosynthesis of this compound, like other glucosinolates, is a dynamic process, intricately regulated by a combination of endogenous hormonal signals and external environmental cues. These factors influence the expression of genes involved in the biosynthetic pathway, ultimately determining the concentration and accumulation of this compound in plant tissues. This regulation allows the plant to modulate its chemical defense in response to changing conditions.
Plant hormones are key signaling molecules that mediate a wide range of developmental processes and stress responses. The accumulation of glucosinolates is known to be influenced by hormones such as jasmonic acid (JA), ethylene (B1197577) (ET), and auxin. nih.govnih.govmdpi.com Wounding, for instance, triggers a stress response that elevates the expression of genes related to both aliphatic and indolic glucosinolate biosynthesis. nih.gov This response is modulated by JA, ET, and reactive oxygen species (ROS). nih.gov Studies on broccoli have shown that JA, in particular, plays a crucial role in activating the majority of these biosynthetic genes, with a synergistic interaction between JA and ET being fundamental for the modulation of this process. nih.gov Auxin has also been identified as a key phytohormone in embryo development and stress responses, with its levels and transport affecting various aspects of seed development where glucosinolates can accumulate. nih.govfrontiersin.org
Environmental factors significantly impact the production of secondary metabolites, including this compound. d-nb.infomaxapress.com Abiotic stresses such as water availability, temperature, nutrient levels, and light intensity can alter the glucosinolate profile of a plant. srce.hrnih.gov For example, in Boscia senegalensis, this compound concentrations show significant variability depending on the season. wallonie.be The lowest levels are recorded during the rainy season (August to November), a period when the plant likely allocates more resources to vegetative growth. wallonie.be Conversely, the highest concentrations are observed during the dry season, particularly in January, suggesting that moisture stress induces the production of defense compounds like this compound. wallonie.be
Nutrient availability, particularly sulfur and nitrogen, is also a critical determinant of glucosinolate levels. frontiersin.org As sulfur is a key component of the glucosinolate structure, its availability can directly correlate with the accumulation of aliphatic glucosinolates. frontiersin.org Similarly, nitrogen availability often influences the levels of indolic glucosinolates. frontiersin.org Salinity is another stressor that can affect glucosinolate metabolism; salt stress has been shown to decrease total glucosinolate content in the leaves of Arabidopsis. researchgate.net The plant's response to these environmental cues is complex and can be species-specific, reflecting an adaptive strategy to balance growth and defense. d-nb.infonih.gov
Table 1: Influence of Hormonal and Environmental Factors on Glucosinolate Biosynthesis
| Factor | Type | Effect on Glucosinolate Biosynthesis | Key Findings | Source |
|---|---|---|---|---|
| Wounding | Biotic Stress | Upregulation of biosynthetic genes | Induces expression of genes for both aliphatic and indolic glucosinolates. | nih.gov |
| Jasmonic Acid (JA) | Hormone | Key activator of biosynthetic genes | Plays a primary role in the wound-induced accumulation of glucosinolates. | nih.govmdpi.com |
| Ethylene (ET) | Hormone | Modulator of gene expression | Interacts synergistically with JA to regulate biosynthesis. | nih.gov |
| Moisture Stress | Environmental | Increased this compound Production | B. senegalensis shows highest this compound levels during the dry season. | wallonie.be |
| Rainfall | Environmental | Decreased this compound Production | Lowest levels observed during the rainy season, likely due to resource allocation to growth. | wallonie.be |
| Nutrient Supply | Environmental | Modulates Glucosinolate Levels | Sulfur availability is positively correlated with aliphatic glucosinolate levels; nitrogen affects indolic types. | frontiersin.orgnih.gov |
| Salinity | Environmental | Decreased Total Glucosinolates | Salt stress can lead to a reduction in glucosinolate content in leaves. | researchgate.net |
| Light | Environmental | Modulates Secondary Metabolites | Light intensity and quality are important factors affecting phytochemical accumulation. | nih.gov |
| Temperature | Environmental | Modulates Glucosinolate Levels | High temperatures can enhance the content of aliphatic glucosinolates in some Brassicaceae species. | maxapress.comnih.gov |
Secondary Modifications and Structural Diversification in this compound Biosynthesis
Following the formation of the core glucosinolate structure, a wide array of secondary modifications can occur, leading to the vast structural diversity observed in this class of compounds. srce.hr These modifications can happen to the side chain or the glucose moiety and are often specific to the plant's developmental stage and organ. srce.hr While this compound itself has a simple methyl side chain, the enzymatic machinery responsible for these modifications is a key source of chemical diversification within the Brassicales order. nih.govcore.ac.uk
Side-Chain Modifications
The primary source of diversity among glucosinolates comes from the modification of the amino acid-derived side chain (R-group). nih.gov While this compound's biosynthesis is derived from alanine, leading to a simple methyl side chain, other glucosinolates undergo extensive side-chain modifications. core.ac.ukunibo.it These modifications include processes such as oxidation, hydroxylation, methoxylation, desaturation, and glycosylation. srce.hrresearchgate.net
Glucose Moiety Alterations
While less common than side-chain modifications, alterations to the β-thioglucose moiety also contribute to the structural diversity of glucosinolates. srce.hr The primary modification observed is acylation, where an acyl group is esterified to the glucose molecule. researchgate.net
In some species, such as radish (Raphanus sativus), glucosinolates can have cinnamate (B1238496) derivatives, like sinapate, attached to the glucose moiety, typically at the 2' or 6' positions. researchgate.net This acylation can influence the compound's chemical properties and biological activity. Another potential alteration is the hydrolytic cleavage of the glucose moiety by β-glucosidases, which is part of the turnover and degradation of glucosinolates within the plant. frontiersin.org This process releases the unstable aglycone, which then rearranges to form isothiocyanates or other products. frontiersin.org While extensive research on the specific acylation of this compound is limited, the existence of this modification pathway for other glucosinolates highlights a potential route for further structural diversification. researchgate.net
Isolation and Purification Methodologies for Glucocapparin Research
Extraction Techniques
The initial step in isolating glucocapparin involves its extraction from plant material, typically from the seeds, leaves, or aerial parts of species such as Boscia senegalensis and Cleome gynandra. The choice of extraction technique is crucial for maximizing the yield and preserving the integrity of the compound.
Solvent-Based Extraction Approaches (e.g., Methanolic, Aqueous)
Solvent-based extraction is a common and fundamental method for obtaining this compound. The selection of the solvent is critical and is often based on the polarity of the target compound.
Methanolic Extraction: A mixture of methanol (B129727) and water is frequently used to extract glucosinolates like this compound. For instance, a 70% methanol in water solution can be employed at elevated temperatures (around 80°C) to simultaneously extract the compound and deactivate myrosinase, an enzyme that can degrade glucosinolates. mdpi.comnih.gov Studies have shown that a methanolic extract of Cleome gynandra at the fruiting stage yielded a this compound content of 8.24 mg/g of dry matter. cdnsciencepub.comresearchgate.net In some protocols, a boiling methanol/water mixture (70/30 v/v) is added to the powdered plant material, followed by agitation and centrifugation to separate the supernatant containing the this compound. scirp.orgwallonie.be
Aqueous Extraction: While methanolic extraction is common, aqueous extraction also presents a viable, albeit sometimes less efficient, method. Research on Cleome gynandra revealed that an aqueous extract from plants at the fruiting stage contained 5.01 mg of this compound per gram of dry matter. cdnsciencepub.comresearchgate.net This indicates that water can serve as an extraction solvent, which is particularly relevant when considering traditional food preparation methods where the cooking water is often discarded. cdnsciencepub.com
| Extraction Method | This compound Content (mg/g dry matter) | Reference |
|---|---|---|
| Methanolic Extract | 8.24 | cdnsciencepub.comresearchgate.net |
| Aqueous Extract | 5.01 | cdnsciencepub.comresearchgate.net |
Advanced Extraction Methods (e.g., Soxhlet, Supercritical Fluid Extraction)
To enhance extraction efficiency and yield, more advanced techniques can be employed.
Soxhlet Extraction: This continuous extraction method utilizes a specialized apparatus to repeatedly wash the plant material with a solvent. In one study, powdered seeds of Boscia senegalensis were successively extracted using a Soxhlet extractor with petroleum ether, ethylene (B1197577) trichloride, and finally methanol. ajol.info The methanolic extract, containing the this compound, was then further processed. ajol.info
Supercritical Fluid Extraction (SFE): SFE is a green extraction technique that uses supercritical fluids, most commonly carbon dioxide (CO₂), as the solvent. chemmethod.com The advantages of using supercritical CO₂ with water for glucosinolate extraction from Eruca sativa leaves have been reported, showing a recovery yield of 64% of the total glucosinolate amount. mdpi.com This method is advantageous as it can be controlled by altering pressure and temperature and reduces the use of organic solvents. mdpi.comchemmethod.com Other advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) also offer benefits such as reduced solvent consumption and shorter extraction times. chemmethod.comdergipark.org.trnih.gov
Chromatographic Purification Strategies
Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential to purify the this compound.
Column Chromatography (e.g., Sephadex, DEAE Sephadex A-25)
Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. longdom.orgcolumn-chromatography.com
DEAE Sephadex A-25: This anion-exchange resin is widely used for the purification of glucosinolates. mdpi.com In this method, the crude extract is loaded onto a column packed with DEAE Sephadex A-25. scirp.orgwallonie.beresearchgate.net The glucosinolates, being anionic, bind to the resin. mdpi.com After washing the column to remove impurities, the bound glucosinolates can be eluted. scirp.orgwallonie.beresearchgate.net In some procedures, an on-column desulfation step is performed by adding a sulfatase enzyme, which cleaves the sulfate (B86663) group from the glucosinolates. mdpi.comscirp.orgwallonie.be The resulting desulfoglucosinolates are then eluted with water. mdpi.comscirp.orgwallonie.be
Sephadex: Gel filtration chromatography using Sephadex (a cross-linked dextran (B179266) gel) can also be employed for purification. scirp.orgwallonie.bemdpi.com For example, after initial purification on DEAE Sephadex, further purification can be achieved on a Sephadex G-100 column. mdpi.com This technique separates molecules based on their size. column-chromatography.com
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
For obtaining highly pure this compound, preparative HPLC is a powerful technique. researchgate.netnih.govmetwarebio.com This method utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, allowing for high-resolution separation. metwarebio.com Reverse-phase ion-pair HPLC is often the method of choice for glucosinolate separation. researchgate.netnih.gov By scaling up analytical HPLC methods, preparative HPLC can be used to isolate milligram to gram quantities of pure compounds. researchgate.netmetwarebio.com For instance, a preparative HPLC method was successfully developed to isolate glucoraphanin, another glucosinolate, from broccoli seeds. researchgate.netnih.gov This approach is crucial for obtaining a pure this compound standard for research purposes. scilit.comresearchgate.net
| Parameter | Specification | Reference |
|---|---|---|
| Column | VARIAN (INERTSIL 3 ODS-3, 100 mm x 3 mm, 3 µm) | scirp.orgwallonie.beresearchgate.net |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | scirp.orgwallonie.beresearchgate.net |
| Flow Rate | 0.5 ml/min | scirp.orgwallonie.beresearchgate.net |
| Detection | DAD at 229 nm | scirp.orgwallonie.beresearchgate.net |
| Column Temperature | 30°C | scirp.orgwallonie.beresearchgate.net |
Other Chromatographic Separation Techniques
Besides the methods mentioned above, other chromatographic techniques can be valuable in the isolation and purification of glucosinolates. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully used to separate various glucosinolates from plant extracts. nih.gov This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. nih.gov
Desulfation Procedures as a Pre-Analytical Step
In the analysis of glucosinolates such as this compound, a critical pre-analytical step for many chromatographic methods is the removal of the sulfate group. mdpi.comnih.gov Intact glucosinolates are anions and possess low volatility, which makes them challenging to analyze directly using techniques like Gas Chromatography (GC) and, in some cases, High-Performance Liquid Chromatography (HPLC). mdpi.com The desulfation process converts the glucosinolate into its desulfated counterpart, for instance, transforming this compound into desulfothis compound. This procedure is essential because it removes the polar sulfate moiety, yielding a more neutral molecule that is more amenable to separation on reverse-phase HPLC columns and can be derivatized to increase volatility for GC analysis. nih.govjove.com The most widely adopted method for glucosinolate quantification, including the official ISO 9167-1 standard, involves enzymatic desulfation followed by HPLC analysis of the resulting desulfoglucosinolates. nih.govopenagrar.deusda.gov
Enzymatic Desulfation Methodologies
The enzymatic removal of the sulfate group is the most common and reliable method used in this compound research. openagrar.de This process utilizes a sulfatase enzyme which specifically catalyzes the hydrolysis of the sulfate ester bond. researchgate.net
The most frequently used enzyme for this purpose is a sulfatase derived from the snail Helix pomatia. pnas.org This crude enzyme preparation is effective in desulfating a wide range of glucosinolates. pnas.org The procedure typically involves immobilizing the glucosinolate extract on an anion-exchange column, such as DEAE (Diethylaminoethyl) Sephadex. nih.govapsnet.org The purified sulfatase enzyme is then added to the column and allowed to incubate at room temperature. nih.gov During this incubation, the enzyme cleaves the sulfate group from the glucosinolate molecule. researchgate.net Following the reaction, the resulting desulfoglucosinolates are no longer retained by the anion-exchange resin and can be eluted with purified water for subsequent analysis by HPLC. nih.govjove.com
The efficiency of enzymatic desulfation is dependent on several factors, including pH, temperature, enzyme activity, and incubation time, which must be carefully controlled to prevent incomplete reactions or the formation of degradation products. caldic.com While highly effective, one limitation is that certain rare glucosinolates with negatively charged side chains cannot be analyzed with this method, as their desulfo-derivatives remain bound to the anion-exchange material. sci-hub.se
Table 1: Properties and Conditions for Enzymatic Desulfation using Helix pomatia Sulfatase
| Parameter | Details | Source(s) |
| Enzyme | Sulfatase (EC 3.1.6.1) | |
| Source | Helix pomatia | pnas.org |
| Typical Use | On-column desulfation of glucosinolate extracts | jove.comopenagrar.de |
| Support Matrix | DEAE (Diethylaminoethyl) Sephadex A-25 | nih.govapsnet.org |
| Incubation Time | 12 to 48 hours (overnight is common) | nih.gov |
| Temperature | Room temperature (approx. 20-25°C) | nih.gov |
| pH | Typically around pH 5.0 for optimal enzyme activity | |
| Elution | Desulfoglucosinolates are eluted with deionized water | nih.govjove.com |
Chemical Desulfation Approaches
While enzymatic desulfation is the standard, chemical procedures are primarily associated with the derivatization of desulfoglucosinolates to prepare them for Gas Chromatography (GC) analysis, rather than for the initial desulfation step itself. Direct chemical desulfation is not a commonly used method in modern glucosinolate analysis due to the success and mild conditions of the enzymatic approach.
Historically, methods were developed for GC analysis which required the desulfated glucosinolates to be chemically modified to become volatile. adiveter.com The predominant chemical approach in this context is the silylation of desulfoglucosinolates. After the this compound has been enzymatically converted to desulfothis compound and eluted, it is dried down. The residue is then treated with a silylating agent, such as a mixture containing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other trimethylsilyl (B98337) (TMS) donors. This reaction converts the polar hydroxyl groups on the glucose moiety and any on the side chain into nonpolar trimethylsilyl ethers.
The resulting per-trimethylsilylated desulfothis compound is significantly more volatile and thermally stable, making it suitable for separation and quantification by GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). caldic.comadiveter.com This combined enzymatic desulfation and chemical derivatization strategy allows for an alternative analytical platform to HPLC.
Table 2: Comparison of Pre-analytical Desulfation and Derivatization Strategies
| Method Type | Primary Reagent/Enzyme | Target Analyte | Subsequent Analysis | Key Characteristic | Source(s) |
| Enzymatic Desulfation | Sulfatase (Helix pomatia) | Desulfothis compound | HPLC | Industry standard; mild and specific removal of sulfate group. | openagrar.de |
| Chemical Derivatization | Trimethylsilylating agents (e.g., BSTFA) | Per-trimethylsilylated desulfothis compound | GC-MS | Increases volatility for gas-phase analysis; applied after enzymatic desulfation. | caldic.comadiveter.com |
Advanced Analytical Techniques for Glucocapparin Research
Chromatographic Quantification and Profiling
Chromatographic techniques are fundamental to the separation and quantification of glucocapparin and its derivatives from complex plant matrices. These methods offer high resolution and sensitivity, which are crucial for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is a cornerstone technique for this compound analysis. nih.govscioninstruments.commeasurlabs.com This method is widely used for both qualitative and quantitative assessment of organic compounds. aurora-universities.eu
Typically, the analysis involves the separation of desulfoglucosinolates, including desulfothis compound, on a reversed-phase C18 column. wallonie.benih.gov The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724). wallonie.benih.gov Detection is commonly performed at a wavelength of 229 nm, which is characteristic for desulfoglucosinolates. wallonie.benih.gov For instance, one established method utilizes a VARIAN INERTSIL 3 ODS-3 column with a gradient of water and acetonitrile, maintaining a column temperature of 30°C. wallonie.be The quantification of this compound is often performed by comparing the chromatographic peak areas to a standard, such as sinigrin (B192396), using established response factors. wallonie.benih.gov
A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak purity assessment and compound identification. scioninstruments.commeasurlabs.com This is particularly useful in complex samples where co-elution might occur.
Table 1: HPLC Parameters for Desulfothis compound Analysis
| Parameter | Value |
|---|---|
| Column | VARIAN INERTSIL 3 ODS-3 (100 mm x 3 mm, 3 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 0.5 ml/min |
| Detection Wavelength | 229 nm |
| Column Temperature | 30°C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile hydrolysis products of this compound, primarily isothiocyanates. nih.gov Since glucosinolates themselves are not volatile, they are typically hydrolyzed to form volatile compounds before GC-MS analysis. nih.gov
The process often involves enzymatic hydrolysis using myrosinase, which breaks down this compound into D-glucose and various breakdown products, with methylisothiocyanate being the principal product. wallonie.beresearchgate.net The volatile compounds are then sampled, often using Solid-Phase Microextraction (SPME), and introduced into the GC-MS system. wallonie.be The separation is carried out on a capillary column, such as an HP-5MS column, followed by mass spectrometric detection. wallonie.be The identification of the hydrolysis products is confirmed by comparing their mass spectra with spectral libraries like Wiley 275 L. wallonie.be For example, methylisothiocyanate, the main hydrolysis product of this compound, has a characteristic molecular ion and base peak at m/z = 73. wallonie.be
Table 2: GC-MS Parameters for this compound Hydrolysis Product Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS ((5%-phenylmethyl)-siloxane) |
| Oven Temperature Program | Initial 40°C (5 min), ramp to 230°C at 5°C/min, then to 280°C at 30°C/min (hold 5 min) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C (splitless mode) |
| Mass Spectrometer Source Temperature | 230°C |
| Mass Scan Range | 50 to 350 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for this compound and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), has become an indispensable tool for the sensitive and specific analysis of this compound and its metabolites. creative-proteomics.comnih.govnih.gov These techniques offer superior sensitivity and selectivity compared to HPLC-UV/DAD, allowing for the detection and quantification of compounds at very low concentrations. creative-proteomics.comnih.gov
LC-MS/MS methods, often utilizing a triple quadrupole (QqQ) mass spectrometer, provide excellent quantitative capabilities through selected reaction monitoring (SRM). nih.gov This approach has been successfully applied to the analysis of various glucosinolates and their degradation products in complex matrices like plant extracts and blood plasma. nih.gov For the analysis of intact glucosinolates, negative ion electrospray ionization is typically employed. nih.gov
LC-HRMS, using instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, provides highly accurate mass measurements, which is crucial for the confident identification of unknown metabolites. nih.govnih.gov This technique has been used to characterize the glucosinolate profile in various plants, including the identification of this compound and its derivatives. nih.govbiocrick.com The combination of LC with HRMS/MS allows for detailed structural information to be obtained from fragmentation patterns, aiding in the comprehensive profiling of metabolites. mdpi.com
Spectroscopic Characterization in Mechanistic and Structural Research
Spectroscopic techniques are paramount for the definitive structural elucidation of this compound and its metabolites, providing detailed insights into their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound and its metabolites. preprints.orghyphadiscovery.comnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity and spatial arrangement of atoms within a molecule. hyphadiscovery.comnih.gov
The structure of this compound isolated from sources like Boscia senegalensis has been confirmed through extensive spectroscopic analysis, including NMR. ajol.infoajol.info For instance, the ¹H-NMR spectrum of this compound shows a characteristic methyl singlet, and the ¹³C-NMR provides signals for the aliphatic moiety. ajol.info Advanced NMR techniques, often performed on high-field instruments with cryoprobes, can be used to elucidate the structures of novel metabolites even with very small amounts of purified material. hyphadiscovery.comnih.gov
Table 3: Reported NMR Spectral Data for this compound (in DMSO-d6)
| Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) |
|---|---|---|
| Methyl (CH3) | 2.24 (s) | 18.2 |
| Sulfonyl acid moiety | 4.77 (br s) | - |
Note: This table presents partial data reported in the literature. ajol.info A complete assignment would require more extensive spectral data.
Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry (MS) is not only a quantitative tool but also a critical technique for structural analysis through the study of fragmentation patterns. chemguide.co.uk When coupled with a separation technique like LC, tandem mass spectrometry (MS/MS) experiments can provide detailed structural information about a molecule. nih.gov
In the context of this compound research, MS/MS is used to characterize the structure of the parent molecule and its metabolites. The fragmentation of the molecular ion provides clues about the different functional groups and their connectivity. chemguide.co.uk Techniques like collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) are used to induce fragmentation. nih.govnih.gov For example, the fragmentation of glucosinolates in negative ion mode often involves the loss of the sulfate (B86663) group and subsequent fragmentation of the aglycone. nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable for differentiating between isomers, which have the same molecular formula but different structures. biorxiv.org By providing highly accurate mass measurements of fragment ions, HRMS can help distinguish between different glucosinolate isomers. biorxiv.org Advanced techniques like ion mobility spectrometry (IMS) coupled with MS can further enhance the separation and identification of isomers. researchgate.net
The fragmentation of the glucosinolate core and the specific side chain of this compound provides a unique fingerprint that can be used for its identification and to distinguish it from other glucosinolates. nih.gov
Quantitative Analysis Methodologies and Standardization
The accurate measurement of this compound in various sources, such as plant materials, is essential for scientific research and potential applications. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose, often paired with ultraviolet (UV) or photodiode array (PDA) detectors. nih.gov To ensure that results are consistent and comparable between different laboratories and studies, the standardization of these analytical methods is critical.
A common procedure involves extracting glucosinolates from the plant material using a methanol-water mixture at elevated temperatures to deactivate the myrosinase enzyme, which would otherwise break down the compound. nih.gov The extract is then purified using an ion-exchange column. A key step in the analysis of glucosinolates is the enzymatic removal of the sulfate group using a sulfatase enzyme, which results in the formation of desulfoglucosinolates. researchgate.net These desulfated compounds are then separated and quantified by HPLC. scirp.org
A fundamental aspect of quantitative analysis is the creation and validation of a calibration curve. This is accomplished by preparing a series of standard solutions containing known concentrations of a purified reference compound. uknml.com These standards are then analyzed, and the instrument's response (e.g., the peak area in an HPLC chromatogram) is plotted against the concentration. uknml.com
The resulting graph, or calibration curve, should demonstrate a linear relationship, which is crucial for accurately determining the concentration of the analyte in unknown samples. For this compound analysis, a study reported a strong linear relationship with a coefficient of determination (R²) of 0.9998. wallonie.beresearchgate.net The validation of the calibration curve is a critical step to confirm its reliability and involves assessing several key parameters:
Linearity : Confirms a proportional relationship between the detector response and the analyte concentration over a specified range. A determination coefficient (R²) greater than 0.996 is often considered acceptable. researchgate.net
Accuracy : This measures how close the experimental value is to the true value. In one study, the accuracy for this compound analysis was determined to be 99.9% ± 4.5%. wallonie.be
Precision : This refers to the degree of agreement among repeated measurements under the same conditions and is usually expressed as the relative standard deviation (RSD).
Specificity : Ensures that the analytical signal is exclusively from this compound, without interference from other compounds in the sample.
To enhance the precision and accuracy of the quantification, an internal standard can be utilized. nih.gov An internal standard is a compound with similar chemical properties to the analyte, which is added in a constant amount to all samples and standards. Sinigrin is a commonly used internal standard in glucosinolate analysis. nih.govresearchgate.net This helps to correct for variations that may occur during sample preparation and analysis. nih.gov
Due to the commercial unavailability of a certified this compound standard at times, quantification is often performed using a more readily available reference compound, such as sinigrin. researchgate.netscirp.org In such cases, the concentration of this compound is calculated based on a sinigrin calibration curve and reported as "sinigrin equivalents". nih.govscirp.org This is a common practice guided by established protocols like the standard ISO method for glucosinolate determination. scirp.org To improve the accuracy of this approach, a relative response factor (RRF) can be applied. The RRF accounts for differences in the detector's response to the analyte versus the standard. nih.gov
Two vital performance characteristics of any quantitative method are the limit of detection (LOD) and the limit of quantification (LOQ).
Limit of Detection (LOD) : This is the lowest concentration of an analyte that the analytical instrument can reliably distinguish from the background noise. d-nb.info It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3:1. sepscience.com
Limit of Quantification (LOQ) : This is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. d-nb.info The LOQ is commonly established at a signal-to-noise ratio of 10:1. sepscience.com
These limits can also be calculated from the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de For the analysis of this compound in Boscia senegalensis, one study reported an LOD of 0.44 µmol/g and an LOQ of 0.72 µmol/g. wallonie.be These values are crucial for understanding the lower limits of the analytical method's capability.
Quantitative Analysis Parameters for this compound
| Parameter | Value | Method | Matrix | Citation |
|---|---|---|---|---|
| R² | 0.9998 | HPLC | Boscia senegalensis | wallonie.beresearchgate.net |
| Accuracy | 99.9% ± 4.5% | HPLC | Boscia senegalensis | wallonie.be |
| LOD | 0.44 µmol/g | HPLC | Boscia senegalensis | wallonie.be |
| LOQ | 0.72 µmol/g | HPLC | Boscia senegalensis | wallonie.be |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Enzymatic Hydrolysis and Formation of Biologically Relevant Products
Myrosinase-Mediated Hydrolysis of Glucocapparin
Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates like this compound. wikipedia.orgmdpi.com This enzymatic reaction is the pivotal first step in the formation of several volatile and reactive compounds. The products formed are not only crucial for the plant's defense but also have various biological activities.
The hydrolysis of this compound by myrosinase is a two-step enzymatic process. wikipedia.org First, the enzyme cleaves the β-thioglucoside linkage, releasing the D-glucose moiety from the molecule. wikipedia.org This results in the formation of an unstable intermediate aglycone, thiohydroximate-O-sulfonate. frontiersin.orgmdpi.comnih.gov
The active site of myrosinase shares similarities with O-glycosidases; however, a key difference is the replacement of a catalytic glutamate (B1630785) residue, which typically acts as a general base, with a glutamine residue. wikipedia.orgnih.gov The mechanism involves an initial nucleophilic attack to release the aglycone and form a glucosyl-enzyme intermediate. frontiersin.org Subsequently, this intermediate is hydrolyzed with the help of a water molecule to release glucose and regenerate the active enzyme. frontiersin.org This second step, the deglycosylation, is often the rate-limiting part of the reaction. researchgate.net
Following the enzymatic release of glucose, the unstable aglycone of this compound spontaneously undergoes a Lossen-like rearrangement. wikipedia.org This rearrangement typically results in the formation of an isothiocyanate. In the case of this compound (methylglucosinolate), the primary and most significant hydrolysis product is methyl isothiocyanate (CH₃NCS). scirp.orgresearchgate.netbiocrick.comactahort.org
The identity of methyl isothiocyanate as the main breakdown product of this compound has been confirmed through various analytical techniques. Studies utilizing gas chromatography coupled with mass spectrometry (GC-MS), often with sample preparation methods like solid-phase microextraction (SPME), have definitively identified methyl isothiocyanate from the enzymatic hydrolysis of this compound extracted from plants such as Boscia senegalensis and Cleome species. scirp.orgactahort.orgscirp.orgwallonie.be Methyl isothiocyanate is a volatile compound responsible for the pungent taste associated with plants containing this compound. mdpi.comreading.ac.uk
Biochemical Mechanism of Myrosinase Action
Factors Influencing Hydrolysis Product Profile
The profile of compounds generated from this compound hydrolysis is not fixed. It can be significantly influenced by the specific reaction conditions and the presence of various protein cofactors. mdpi.commdpi.com These factors can alter the chemical fate of the unstable aglycone, diverting the reaction away from methyl isothiocyanate formation towards other products, such as nitriles. mdpi.comnih.gov
The pH of the reaction environment is a critical determinant of the final hydrolysis products. wikipedia.orgmdpi.com At a neutral pH (around 7.0), the spontaneous rearrangement of the this compound aglycone predominantly yields methyl isothiocyanate. wikipedia.org However, under acidic conditions (pH < 5), the formation of nitriles can be favored, especially in the presence of ferrous ions (Fe²⁺). wikipedia.orgmdpi.com Temperature also plays a role, with myrosinase activity being stable up to certain temperatures (e.g., 60°C in some species) before denaturation begins. patientresearcher.comunise.org
| pH Condition | Primary Hydrolysis Product | Reference |
|---|---|---|
| Neutral (≈ pH 7) | Isothiocyanates | wikipedia.org |
| Acidic (< pH 5) | Nitriles (especially with Fe²⁺ or ESPs) | wikipedia.orgmdpi.com |
| Slightly Alkaline (> pH 8) | Thiocyanates (from specific glucosinolates) | mdpi.com |
In addition to pH and cofactors, specific supplementary proteins can interact with the unstable aglycone and direct its conversion to products other than isothiocyanates. mdpi.comannualreviews.org One major class of these are the Epithiospecifier Proteins (ESPs). reading.ac.uk ESPs are non-catalytic cofactors of myrosinase that promote the formation of nitriles at the expense of isothiocyanates. reading.ac.uk
When ESP is active, it can divert the hydrolysis of this compound toward the formation of methyl cyanide (acetonitrile), although the formation of simple nitriles is more extensively studied for glucosinolates other than this compound. nih.gov ESP activity itself is often dependent on the presence of ferrous ions (Fe²⁺) and is favored under acidic conditions. nih.govmdpi.com The action of ESPs adds another layer of complexity to the glucosinolate-myrosinase system, allowing the plant to generate a diverse array of chemical defenses based on the specific physiological context. mdpi.com
Influence of Cofactors (e.g., Ascorbic Acid)
Microbial Metabolism of this compound
The transformation of glucosinolates, such as this compound, is not solely dependent on plant-derived enzymes. The complex and diverse microbial community residing in the human gastrointestinal tract plays a significant role in their metabolism, particularly when plant myrosinase is inactivated by food processing methods like cooking. massey.ac.nznih.govfrontiersin.org This microbial activity can significantly influence the bioavailability and physiological effects of glucosinolate-derived compounds.
Biotransformation by Gut Microbiota
The human gut is colonized by a vast number of microorganisms, with the majority belonging to the phyla Firmicutes, Bacteroidetes, Proteobacteria, and Actinobacteria. nih.govmdpi.com Many species within these groups are capable of metabolizing dietary compounds that escape digestion in the upper gastrointestinal tract, including glucosinolates. nih.gov The biotransformation of this compound by gut microbiota is a crucial process for the formation of its bioactive hydrolysis products. nih.govresearchgate.net
When ingested, intact glucosinolates can be hydrolyzed by bacterial enzymes within the intestine. mdpi.com This microbial action is critical because in the absence of enzymatic breakdown, the formation of bioactive compounds like isothiocyanates is limited, thereby reducing potential health benefits. massey.ac.nzmdpi.com The composition and metabolic activity of an individual's gut microbiota can lead to significant variations in the efficiency and outcome of glucosinolate metabolism. researchgate.net Several genera of gut bacteria, including Bacteroides, Bifidobacterium, Lactobacillus, and Enterococcus, have been identified as key players in the hydrolysis of dietary glucosinolates. mdpi.combiorxiv.org Their collective enzymatic action ensures the conversion of this compound into absorbable metabolites.
Identification of Microbial Degradation Pathways and Metabolites
The primary microbial degradation pathway for this compound is enzymatic hydrolysis, which mirrors the action of plant myrosinase. nih.gov This reaction cleaves the thioglucosidic bond to release glucose and an unstable aglycone. This aglycone then rearranges to form various products, with the specific output influenced by factors such as pH.
The principal and most well-documented metabolite of this compound hydrolysis is methyl isothiocyanate (MITC) . mdpi.comwikipedia.orgwallonie.beresearchgate.net This conversion has been confirmed through the enzymatic hydrolysis of this compound extracted from plant sources like Boscia senegalensis and Capparis spinosa. mdpi.comwallonie.beresearchgate.net In addition to isothiocyanates, microbial metabolism of glucosinolates can also yield other products, such as nitriles. massey.ac.nzwallonie.be The formation of nitriles versus isothiocyanates can be influenced by specific bacterial strains and the biochemical conditions within the gut. researchgate.net
| Parent Compound | Metabolic Pathway | Primary Metabolite | Other Potential Metabolites | Reference |
|---|---|---|---|---|
| This compound | Enzymatic Hydrolysis | Methyl Isothiocyanate (MITC) | Nitriles | massey.ac.nzmdpi.comwallonie.beresearchgate.net |
Microbial Myrosinase-Like Activity
A number of bacterial species residing in the human gut possess the ability to produce enzymes with "myrosinase-like" activity, enabling them to hydrolyze glucosinolates. massey.ac.nznih.gov This activity is crucial for the release of bioactive compounds from glucosinolates when plant myrosinase has been denatured, for instance, by cooking. frontiersin.org While these bacterial enzymes perform a similar function to plant myrosinase, they can have different biochemical properties, such as molecular weight. nih.gov
The first bacterial myrosinase was identified in Enterococcus cloacae. nih.gov Subsequently, myrosinase-like activity has been demonstrated in a variety of other gut microbes. For example, Bacteroides thetaiotaomicron has been shown to metabolize glucosinolates to form isothiocyanates. mdpi.combiorxiv.org Other studies have identified this enzymatic capability in species of Lactobacillus, Bifidobacterium, Citrobacter, and Escherichia coli. massey.ac.nznih.govmdpi.comresearchgate.net The marine bacterium Shewanella baltica has also been found to produce a novel myrosinase capable of degrading glucosinolates. mdpi.commdpi.com This widespread ability among diverse bacterial taxa underscores the gut microbiome's significant role in processing dietary glucosinolates.
| Bacterial Species/Genus | Activity Confirmed | Reference |
|---|---|---|
| Enterococcus cloacae | Isolated and characterized bacterial myrosinase | massey.ac.nznih.gov |
| Bacteroides thetaiotaomicron | Shown to hydrolyze glucosinolates into isothiocyanates | mdpi.combiorxiv.org |
| Citrobacter spp. | Purified and characterized a bacterial myrosinase | nih.gov |
| Lactobacillus species | Demonstrated myrosinase-like activity | mdpi.combiorxiv.orgresearchgate.net |
| Bifidobacterium species | Confirmed presence of myrosinase-like activity | mdpi.combiorxiv.org |
| Escherichia coli | Identified genes for glucosinolate metabolism; shown to metabolize various glucosinolates | massey.ac.nzbiorxiv.orgresearchgate.net |
| Shewanella baltica | Isolated and characterized a novel myrosinase | mdpi.commdpi.com |
Investigations into Biological Activities and Underlying Mechanisms Non Clinical Focus
Enzyme Inhibition Studies of Glucocapparin and its Hydrolysis Products
This compound, a glucosinolate found in various plant species, and its hydrolysis products have been the subject of investigations into their potential to inhibit several key enzymes. These studies provide insights into the possible biochemical roles of this natural compound.
Cholinesterase (AChE, BChE) Inhibitory Activities
The potential of this compound and its derivatives to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been explored primarily through studies on plant extracts. Extracts from Cleome ornithopodioides, a plant known to contain this compound, have demonstrated inhibitory activity against both AChE and BChE. researchgate.net Specifically, the 70% ethanol (B145695) extract showed the most potent inhibition against AChE. researchgate.net
While direct data on isolated this compound is scarce, the inhibitory effects observed in extracts can be linked to the presence of various phytochemicals, including glucosinolates and their hydrolysis products. Research has shown that isothiocyanates, the hydrolysis products of glucosinolates, exhibit cholinesterase inhibitory activity. nih.govnih.gov For instance, a study on various isothiocyanates demonstrated that 2-methoxyphenyl isothiocyanate had the best inhibitory activity against acetylcholinesterase with an IC50 of 0.57 mM, while 3-methoxyphenyl (B12655295) isothiocyanate was most effective against butyrylcholinesterase, showing 49.2% inhibition at a concentration of 1.14 mM. nih.govnih.govresearchgate.nettandfonline.com This suggests that the enzymatic breakdown of this compound to methyl isothiocyanate could be a key step in its potential anticholinesterase action.
Table 2: Cholinesterase Inhibitory Activity of Selected Isothiocyanates
| Compound | Target Enzyme | IC50 / % Inhibition |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | 0.57 mM |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | 49.2% at 1.14 mM |
α-Amylase and α-Glucosidase Inhibition Effects
The inhibitory effects of this compound on α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion, have been investigated through studies on plant extracts containing this glucosinolate. An extract of Boscia coriacea, a plant related to species known to contain this compound, was found to be most active against α-amylase and α-glucosidase among the plants tested in one study. researchgate.net The antihyperglycemic effect of the closely related Boscia senegalensis has been linked to its this compound content. researchgate.net
Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Phenyl Isothiocyanate Derivatives
| Compound Derivative | Target Enzyme | IC50 (µg/mL) |
| 5-amino-nicotinic acid with 4-fluorophenyl isothiocyanate | α-Amylase | 12.17 ± 0.14 |
| 5-amino-nicotinic acid with 4-fluorophenyl isothiocyanate | α-Glucosidase | 12.01 ± 0.09 |
| 5-amino-nicotinic acid with 4-chlorophenyl isothiocyanate | α-Amylase | 12.91 ± 0.04 |
| 5-amino-nicotinic acid with 4-chlorophenyl isothiocyanate | α-Glucosidase | 12.19 ± 0.04 |
| Acarbose (Standard) | α-Amylase | 10.98 ± 0.03 |
| Acarbose (Standard) | α-Glucosidase | 10.79 ± 0.17 |
Tyrosinase Inhibition Studies
Investigations into the tyrosinase inhibitory activity of this compound have mainly been conducted using extracts from plants in which it is present. Extracts of Cleome ornithopodioides, containing this compound, have demonstrated tyrosinase inhibition. researchgate.net However, this activity is likely due to the synergistic effects of multiple compounds within the extract.
The hydrolysis product of this compound, methyl isothiocyanate, belongs to the isothiocyanate class of compounds which have been studied for their effects on tyrosinase. researchgate.net For instance, some isothiocyanate derivatives have been shown to inhibit tyrosinase activity. tandfonline.com The mechanism of tyrosinase inhibition by such compounds can be competitive, where the inhibitor vies with the substrate for the active site of the enzyme. tandfonline.com Molecular docking studies have suggested that certain isothiocyanate derivatives can effectively bind to the active site of tyrosinase, preventing the substrate from accessing it. tandfonline.com This indicates that the potential tyrosinase inhibitory effect of this compound may be mediated through its hydrolysis to methyl isothiocyanate.
In Vitro Biochemical Effects on Cellular and Subcellular Processes
Modulation of Glucose Metabolism (e.g., Hepatic Glucose Liberation in non-human models)
Isolated this compound has been shown to directly affect glucose metabolism in non-human models. A significant in vitro study demonstrated that this compound, isolated from the seeds of Boscia senegalensis, reduced the liberation of glucose from the liver of rabbits. researchgate.net In a control setting, the isolated rabbit liver continued to release glucose, with levels increasing over time. researchgate.net However, the addition of this compound led to a dose-dependent reduction in glucose production. researchgate.net
The most effective concentration in this study was found to be 30 mg/ml, which significantly curtailed the production of glucose from the liver. researchgate.net This finding suggests a potential mechanism for the traditional use of B. senegalensis seeds in managing conditions related to high blood sugar. researchgate.net The study highlights a direct effect of purified this compound on hepatic glucose output, a key process in maintaining glucose homeostasis. researchgate.net
Table 4: Effect of this compound on Hepatic Glucose Liberation in a Rabbit Model
| Treatment | Concentration | Observation |
| Control | - | Continuous liberation of glucose |
| This compound | 30 mg/mL | Marked reduction in glucose liberation |
Interaction with Cellular Signaling Pathways (excluding clinical implications)
This compound, primarily through its hydrolysis products, interacts with several key cellular signaling pathways involved in cellular defense and homeostasis. Research in non-clinical models, particularly in vitro cell culture systems, has begun to elucidate these mechanisms. The interactions are predominantly centered on pathways regulating antioxidant responses and inflammation.
A significant mechanism of action for glucosinolate derivatives is the activation of the Electrophile-Response Element (EpRE), a regulatory sequence in the promoter region of genes encoding antioxidant and phase II detoxifying enzymes. biocrick.com A study utilizing methanol (B129727) extracts from the fruit, leaf, and seed of Maerua subcordata, which contains this compound, demonstrated a strong induction of EpRE-mediated gene expression in a mouse hepatoma (hepa-1c1c7) cell line. biocrick.com This activation suggests that this compound's metabolites can upregulate the expression of protective genes, a hallmark of the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response. biocrick.comresearchgate.net Isothiocyanates, the hydrolysis products of glucosinolates like this compound, are potent activators of this Nrf2-EpRE system, which helps maintain cellular redox balance. researchgate.net
In addition to antioxidant pathways, this compound and its derivatives exhibit modulatory effects on inflammatory signaling cascades. Extracts from Capparis sicula, containing this compound as the most abundant glucosinolate, were shown to inhibit the production of nitric oxide (NO) in in vitro models. biocrick.com Nitric oxide is a critical signaling molecule in inflammatory processes. The suppression of inflammatory mediators is a known activity of other glucosinolates, such as sinigrin (B192396), which inhibits lipopolysaccharide-induced nitric oxide production. nih.gov This suggests that the hydrolysis products of this compound likely interfere with pro-inflammatory pathways, although the precise molecular targets within these cascades are still under investigation.
The table below summarizes key findings on the interaction of this compound-containing extracts and its derivatives with cellular signaling pathways from non-clinical studies.
| Pathway/Target | Experimental System | Observed Effect | Putative Mechanism | Reference(s) |
| Electrophile-Response Element (EpRE) | Mouse hepatoma cells (hepa-1c1c7) | Strong induction of EpRE-mediated gene expression by Maerua subcordata extracts containing this compound. | Activation of the Nrf2 antioxidant response pathway by this compound hydrolysis products (isothiocyanates). | biocrick.com |
| Nitric Oxide (NO) Production | In vitro assay | Inhibition of NO production by Capparis sicula extracts containing this compound. | Suppression of pro-inflammatory signaling pathways. | biocrick.com |
| HT-29 Cell Proliferation | Human colon adenocarcinoma cells (HT-29) | Time- and dose-dependent inhibition of cell proliferation by caper essential oil containing methyl isothiocyanate (from this compound). | Induction of anti-proliferative and potentially apoptotic pathways. | biocrick.com |
Broader Biological System Interactions (excluding human clinical data)
Beyond the cellular level, this compound participates in a range of interactions within broader biological systems, most notably in plant defense, enzymatic activation, and metabolic processes in animal models.
A primary role of this compound in plants is as a component of the glucosinolate-myrosinase defense system, often termed the "mustard oil bomb". nih.gov Glucosinolates like this compound are stored separately from the myrosinase enzyme within plant tissues. nih.govmdpi.com When the plant tissue is damaged, for instance by an herbivore, the two components mix, triggering the rapid hydrolysis of this compound into glucose and unstable aglycones that rearrange to form volatile and pungent compounds, primarily methyl isothiocyanate. nih.govscirp.org This product is known to be deleterious and acts as a deterrent to non-adapted herbivores, thus serving as a chemical defense mechanism. biocrick.comebi.ac.uknih.gov The concentration of this compound varies significantly among different plant organs, reflecting a strategic allocation of defensive compounds.
| Plant & Organ | Average this compound Concentration (mg/g wet weight) | Reference(s) |
| Isomeris arborea - Seeds | 14.3 | ebi.ac.uknih.gov |
| Isomeris arborea - Buds | 6.2 | ebi.ac.uknih.gov |
| Isomeris arborea - Immature Leaves | 5.2 | ebi.ac.uknih.gov |
| Isomeris arborea - Mature Leaves | 4.6 | ebi.ac.uknih.gov |
| Isomeris arborea - Capsule Walls | 1.8 | ebi.ac.uknih.gov |
The bioactivity of this compound is intrinsically linked to its enzymatic hydrolysis. nih.govmdpi.com In animal systems, while plant myrosinase is often inactivated by cooking or stomach acid, the gut microbiota can provide the necessary myrosinase-like enzymatic activity. researchgate.netmdpi.com This interaction with the gut microbiome is crucial for the metabolism of this compound into its bioactive isothiocyanate derivatives, which can then be absorbed and exert systemic effects. researchgate.netmdpi.com
Investigations into the metabolic effects of this compound have been conducted in vitro using animal tissues. In one study, this compound isolated from the seeds of Boscia senegalensis was shown to reduce the liberation of glucose from isolated rabbit liver tissue. researchgate.net This suggests a potential interaction with hepatic glucose metabolism pathways, although the specific enzymes or transporters affected were not identified. Furthermore, a study on isolated cardiomyocytes demonstrated that other glucosinolates can protect the cells from oxidative stress, but this effect was found to be independent of the hydrogen sulfide (B99878) (H₂S) signaling pathway. mdpi.com
| Biological System | Interaction Type | Description | Key Outcome | Reference(s) |
| Plant Defense | Chemical Defense | This compound is part of the glucosinolate-myrosinase system. Tissue damage mixes the substrate and enzyme. | Hydrolysis to methyl isothiocyanate, which deters herbivores. | biocrick.comnih.govebi.ac.uknih.gov |
| Enzymatic Systems | Bioactivation | Hydrolysis by the myrosinase enzyme (plant- or microbiota-derived). | Formation of bioactive isothiocyanates. | nih.govscirp.orgmdpi.com |
| Gut Microbiota (Animal) | Metabolism | Gut bacteria with myrosinase-like activity hydrolyze this compound. | Conversion to absorbable, bioactive compounds. | researchgate.netmdpi.com |
| Hepatic System (Rabbit, in vitro) | Metabolic Regulation | This compound was applied to isolated rabbit liver tissue. | Reduction in the liberation of glucose from the liver. | researchgate.net |
Ecological Roles and Plant Physiological Functions of Glucocapparin
Glucocapparin in Plant Defense Mechanisms
Plants, being stationary organisms, have evolved complex chemical defense systems to protect themselves from a variety of threats, including herbivores and pathogens. lumenlearning.commdpi.com this compound is a key component of such a defense strategy in the plants that produce it. nih.govresearchgate.net The defensive properties are not due to the glucosinolate itself, but rather to the toxic and repellent products formed upon its enzymatic breakdown. frontiersin.orgresearchgate.net
The primary defense role of the glucosinolate system is to deter feeding by herbivores. nih.govlumenlearning.com When an insect or mammal chews on plant tissue, the cellular structure is disrupted, initiating a rapid chemical defense response. researchgate.netlibretexts.org The breakdown product of this compound, methylisothiocyanate, is a volatile and pungent compound that acts as a feeding deterrent. nrel.govresearchgate.net This "mustard oil" flavor and smell can repel many generalist herbivores. researchgate.net For instance, studies on various plant species containing glucosinolates have shown these compounds to be effective against a range of insects and even larger mammalian herbivores. nih.govresearchgate.netnih.gov The toxicity of isothiocyanates can be lethal to some insects or inhibit their growth and development. nih.gov While direct studies detailing the effects of this compound on specific mammalian herbivores are limited, the general function of the glucosinolate-myrosinase system is a well-established defense against herbivory. nih.govlibretexts.org
The defensive capabilities of this compound and its derivatives extend to microscopic attackers like bacteria and fungi. researchgate.netresearchgate.net Plant pathogens can cause significant damage and disease. lumenlearning.com The hydrolysis of this compound to methylisothiocyanate provides a potent defense against these organisms. ashs.org Research has demonstrated the fungitoxic activity of glucosinolate degradation products. ashs.org For example, studies using green manure from Cleome, a plant containing this compound, showed suppressive effects on soil-borne pathogens like Pythium sp. ashs.org The isothiocyanates released into the soil environment can inhibit the growth and proliferation of pathogenic fungi. ashs.orgmpg.de This antimicrobial action helps protect the plant from infection through its roots and other tissues. fao.orgmdpi.com The broad-spectrum biological activity of these compounds is a critical component of the plant's innate immunity. mdpi.com
The defense mechanism involving glucosinolates is often referred to as the "mustard oil bomb". nih.govresearchgate.net This system is a two-component defense, comprising the glucosinolate (e.g., this compound) and an enzyme called myrosinase. frontiersin.orgresearchgate.net In an intact plant cell, this compound is stored separately from the myrosinase enzyme. nih.govresearchgate.net This segregation prevents the plant from harming its own tissues. researchgate.net
However, when the plant tissue is damaged—for example, by a chewing insect or a pathogen's invasion—the cellular compartments are ruptured, allowing this compound and myrosinase to mix. nih.govresearchgate.net Myrosinase rapidly hydrolyzes the this compound, breaking it down into glucose, sulfate (B86663), and an unstable intermediate that quickly rearranges to form methylisothiocyanate (MeITC). nih.govnrel.gov This potent and reactive "mustard oil" is the actual chemical weapon, deterring the herbivore or inhibiting the pathogen at the site of the attack. researchgate.netresearchgate.net This system provides a swift and effective localized defense response upon injury. lumenlearning.com
Resistance to Pathogens (Bacterial, Fungal)
Allelopathic Properties of this compound and its Degradation Products
Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. This compound's degradation product, methylisothiocyanate, exhibits strong allelopathic properties, influencing the surrounding flora and playing a role in how plants compete for resources. researchgate.netfrontiersin.org
The release of methylisothiocyanate from this compound-containing plants can significantly inhibit the growth of nearby plants. researchgate.net This has been notably documented in studies of Boscia senegalensis, a shrub whose seeds are rich in this compound. researchgate.netfrontiersin.org During the processing of these seeds, which involves soaking in water, large amounts of this compound are leached and converted to methylisothiocyanate. researchgate.netresearchgate.net
Research has shown that this wastewater, when applied to the seeds of other plant species, significantly delays or reduces their germination. researchgate.netfrontiersin.org The study confirmed that the levels of methylisothiocyanate present in the water were sufficient to cause the observed allelopathic effects, confirming it as the causal agent. researchgate.netfrontiersin.org This phytotoxic effect demonstrates a powerful mechanism by which this compound-producing plants can suppress the establishment and growth of potential competitors. nrel.gov
| Plant Species | Effect of High Concentration Wastewater (Days 1-3) | Effect of Low Concentration Wastewater (Days 4-6) |
|---|---|---|
| Amaranthus viridis | Significant germination reduction | Germination delayed |
| Bidens pilosa | Significant germination reduction | Germination delayed |
| Sorghum bicolor | Significant germination reduction | Germination delayed |
| Pennisetum glaucum | Significant germination reduction | Germination delayed |
| Zea mays | Significant germination reduction | Germination delayed |
This table summarizes findings from studies on the allelopathic effects of wastewater containing this compound degradation products. The "High Concentration" water significantly inhibited all tested species, while the "Low Concentration" water still caused delays. researchgate.netfrontiersin.org
The allelopathic effects of this compound's breakdown products are a key factor in inter-plant competition. cid-inc.comfrontiersin.org By inhibiting the germination and growth of neighboring plants, a plant producing this compound can gain a competitive advantage. sdstate.edu This chemical interference reduces the number of competing individuals in the immediate vicinity, thereby securing more access to essential resources such as light, water, and soil nutrients. cid-inc.comnih.gov
Effects on Neighboring Plant Growth and Development
Response of this compound Production to Biotic and Abiotic Stresses
The concentration of this compound, a key defensive secondary metabolite in various plant species, is not static. Its production is highly plastic and responsive to a multitude of external pressures, both living and non-living. This plasticity is a crucial component of the plant's strategy to allocate resources efficiently, mounting a robust defense when threatened while conserving energy when conditions are benign. The following sections explore the induced production of this compound in response to environmental cues and the resulting ecological patterns of this chemical defense.
Induced Responses to Environmental Stimuli
Plants dynamically adjust their chemical defenses in response to specific threats and environmental conditions. The synthesis of this compound can be significantly up-regulated upon encountering various biotic and abiotic stressors, acting as an inducible defense mechanism.
Biotic Stress Induction:
The primary role of this compound is as a defense against herbivores and pathogens. lcms.czwur.nl Upon tissue damage, such as that caused by a chewing insect, this compound comes into contact with the myrosinase enzyme, which is stored in separate cellular compartments. wur.nlresearchgate.net This hydrolysis reaction releases volatile and toxic compounds, primarily methylisothiocyanate (MITC), which acts as a potent deterrent or toxin to non-adapted herbivores and pathogens. researchgate.netdoc-developpement-durable.orgbiocrick.com
Herbivory: this compound is recognized as a putative defense compound against herbivores. biocrick.comnih.gov Its concentration in plant tissues can increase in response to herbivore feeding. For instance, the breakdown product MITC has demonstrated significant insecticidal activity against various stored-grain insects, such as Callosobruchus maculatus. doc-developpement-durable.orgscirp.org This induced response serves to make the plant less palatable and more toxic to subsequent attackers. While general studies confirm that herbivore damage induces glucosinolate production, specific quantitative data on the induction of this compound by specific herbivores remain a key area for further research. exeter.ac.ukresearchgate.net
Pathogen Attack: Similar to herbivory, pathogen attack can trigger the hydrolysis of this compound as a defense response. lcms.czresearchgate.net The release of antimicrobial compounds like MITC can help to inhibit the growth and spread of invading pathogens. mdpi.com The broader class of glucosinolates is well-documented to be part of the plant's induced defense system against microbial attacks. wur.nl
Abiotic Stress Induction:
Drought and Water Availability: Moisture levels are a significant factor influencing this compound content. In Boscia senegalensis, this compound concentrations in leaves and fruits were found to be highest during the dry season (specifically January) and lowest during the rainy season (August to November). researchgate.netscirp.orgwallonie.be This suggests that moisture stress induces the production of this protective compound. researchgate.net Similarly, Capparis spinosa is noted for its resistance to drought, a trait likely linked to metabolic adjustments including the synthesis of protective compounds. mdpi.commdpi.comut.ac.ir
Nutrient Availability: The availability of essential nutrients in the soil can have a profound effect on this compound levels. A study on Isomeris arborea demonstrated an inverse relationship between nitrogen availability and this compound concentration. nih.gov Plants treated with fertilizer lacking nitrogen had roughly twice the concentration of this compound compared to those supplied with high levels of nitrogen. nih.gov This aligns with the theory of resource allocation, where a surplus of carbon relative to nitrogen may be shunted into the production of nitrogen-containing defensive compounds like glucosinolates.
Soil Composition and Salinity: The chemical and physical properties of soil can significantly influence this compound production. A "soil effect" has been observed, causing marked variation in this compound content in B. senegalensis from different locations. researchgate.netwallonie.be Studies on the related plant family Brassicaceae have shown that soil variation alone can cause up to a two-fold difference in total glucosinolate levels, an effect primarily driven by abiotic soil properties rather than microbial communities. nih.govbiorxiv.orgbiorxiv.org Salinity is another abiotic stressor; increased salt concentrations can induce genes related to glucosinolate synthesis. wallonie.be
Temperature: Temperature fluctuations can modulate glucosinolate content. Generally, elevated temperatures have been shown to increase glucosinolate levels in related Brassica species. nih.govmdpi.com However, extreme heat (e.g., 40°C) can inhibit the enzymatic function required for the formation of their hydrolysis products, even if glucosinolate concentrations themselves are high. nih.gov
The table below summarizes key research findings on the induction of this compound by various environmental stimuli.
| Plant Species | Stimulus | Tissue | Observation | Reference(s) |
| Boscia senegalensis | Dry Season (Moisture Stress) | Leaves & Fruits | Highest this compound content observed in the dry season (January). | wallonie.be, researchgate.net, scirp.org |
| Boscia senegalensis | Rainy Season | Leaves & Fruits | Lowest this compound content observed during the rainy period (August-November). | wallonie.be, researchgate.net, scirp.org |
| Isomeris arborea | Low Nitrogen Fertilizer | Not Specified | This compound concentration was roughly twice that of high-nitrogen treated plants. | nih.gov |
| Isomeris arborea | High Nitrogen Fertilizer | Not Specified | Inverse relationship between nitrogen supply and this compound concentration. | nih.gov |
| Brassica species (General) | High Temperature | Leaves | Increased glucosinolate levels. | mdpi.com, nih.gov, nih.gov |
| Brassica species (General) | Salinity Stress | Not Specified | Induction of genes related to glucosinolate synthesis. | wallonie.be |
Ecological Patterns in Defense Chemistry Variation
The variable production of this compound in response to environmental stimuli results in distinct ecological patterns of chemical defense. These patterns can be observed across different geographical scales, seasons, and even within individual plants, reflecting a fine-tuned adaptation to local conditions.
Geographic and Environmental Gradients: There is significant variation in this compound concentrations between populations growing in different environments. For example, desert populations of Isomeris arborea consistently show higher concentrations of this compound in most organs compared to non-desert populations. nih.gov Mature leaves from desert sites had average concentrations up to three times higher than those from non-desert sites. nih.gov This pattern suggests a genetic adaptation or a consistent plastic response to the higher stress levels (e.g., drought, high light intensity) characteristic of desert environments. Similarly, studies on Boscia senegalensis in Senegal revealed marked differences in this compound content among four different localities, pointing to a strong "soil effect" and adaptation to local ecological conditions. researchgate.netwallonie.be
Seasonal Fluctuations: this compound levels are not constant throughout the year but fluctuate seasonally. In Isomeris arborea, this compound can vary by as much as 37% in immature leaves and 78% in mature leaves depending on the season. nih.gov The most dramatic seasonal changes are seen in Boscia senegalensis, where concentrations peak in the dry season and plummet during the rainy season, directly correlating with moisture stress. doc-developpement-durable.orgwallonie.beuliege.be
Organ-Specific Distribution: The allocation of this compound is not uniform within a plant; concentrations vary significantly among different organs. This differential allocation often reflects the "optimal defense theory," which predicts that tissues with higher fitness value (such as reproductive organs) will be better defended. In Isomeris arborea, seeds contain the highest average concentration of this compound (14.3 mg/g wet weight), followed by flower buds (6.2 mg/g), immature leaves (4.6-6.0 mg/g), mature leaves (4.6 mg/g), and capsule walls (1.8 mg/g). nih.govworldbotanical.com In Boscia senegalensis, fruits often have higher this compound contents than leaves, although this can vary by location and season. researchgate.netwallonie.be
Intra-Population Variation: Even within a single population growing under seemingly uniform conditions, there can be significant variation in this compound concentration among individual plants. nih.gov This individual-level variation is crucial as it can reduce the likelihood of herbivores adapting to a uniform chemical defense profile within the plant community.
The following table presents data from a study on Isomeris arborea, illustrating the variation in this compound concentration across different plant organs and between desert and non-desert populations.
| Plant Organ | Population Type | Average this compound Concentration (mg/g wet weight) | Reference |
| Immature Leaves | Desert | 8.4 - 9.2 | nih.gov |
| Non-Desert | 4.6 - 6.0 | nih.gov | |
| Mature Leaves | Desert | 7.9 - 12.8 | nih.gov |
| Non-Desert | ~2.5 - 4.0 | nih.gov | |
| Flower Buds | Desert | Slightly Lower than Non-Desert | nih.gov |
| Non-Desert | Slightly Higher than Desert | nih.gov | |
| Capsule Walls | Desert | Higher than Non-Desert | nih.gov |
| Seeds | Desert | Higher than Non-Desert | nih.gov |
| Seeds (Overall) | Not Specified | 14.3 | worldbotanical.com |
Synthetic Approaches and Structural Analogues of Glucocapparin
Chemical Synthesis of Glucocapparin and Related Glucosinolates
The chemical synthesis of glucosinolates, including this compound, has been a significant area of research, driven by the need for pure standards for analytical and biological studies, as well as for the creation of analogues to investigate their biochemical mechanisms. core.ac.ukirb.hr Two primary retrosynthetic strategies have been developed: the anomeric disconnection and the hydroximate disconnection. irb.hracademie-sciences.fr
Total Synthesis Strategies
Total synthesis of glucosinolates can be approached through several pathways, primarily categorized by the key intermediate used to construct the thiohydroximate core.
Anomeric Disconnection: This approach involves the coupling of an electrophilic glucosyl donor with a thiohydroxamic acid derivative. irb.hracademie-sciences.fr A classic example is the synthesis of glucotropaeolin (B1208891), where phenylacetothiohydroxamic acid is reacted with acetobromoglucose. irb.hr
Hydroximate Disconnection: This strategy is based on the 1,3-addition of a glycosyl mercaptan to a nitrile oxide. academie-sciences.fr It has been a versatile method for synthesizing a variety of glucosinolates. mdpi.com The key challenges in these syntheses often involve the generation and stability of the nitrile oxide or related intermediates like hydroximoyl chlorides. mdpi.comresearchgate.net
The primary pathways for generating the crucial thiohydroximate function include:
The Aldoxime Pathway: This was one of the earliest methods developed. It involves the chlorination of an aldoxime to form a hydroximoyl chloride, which then reacts with a base to generate a transient nitrile oxide for subsequent reaction. irb.hrmdpi.com
The Nitronate and Nitrovinyl Pathway: To circumvent some limitations of the aldoxime pathway, methods utilizing nitronate anions or nitrovinyl compounds as precursors to the hydroximoyl chloride intermediate were developed. mdpi.com These have been successfully applied to the synthesis of various vinyl, aryl, and indole (B1671886) glucosinolates. mdpi.com
Hydroxamic Acid Approach: A more recent method involves the use of O-silylated hydroxamic acids, which are activated with triflic anhydride (B1165640) to generate nitrile oxides for condensation with a thiol. researchgate.net
A general synthetic sequence for glucosinolates involves the formation of the S-glycosidic bond, followed by sulfation of the thiohydroximate nitrogen. The sulfation is typically achieved using a sulfur trioxide-pyridine complex.
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgnih.gov This approach is particularly advantageous for creating complex molecules like oligosaccharides and functionalized natural products. nih.govnih.gov While specific chemo-enzymatic total syntheses of this compound are not extensively detailed in the provided results, the principles are well-established.
For glucosinolates, a chemo-enzymatic strategy could involve:
Enzymatic glycosylation: Using glycosyltransferases to attach the glucose moiety to a chemically synthesized thiohydroximate aglycone. nih.gov
Enzymatic modification: Employing enzymes to modify a chemically synthesized glucosinolate precursor. For example, sulfotransferases catalyze the final step in glucosinolate biosynthesis, the sulfation of desulfoglucosinolates. mdpi.com
This integrated approach can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. beilstein-journals.orgnih.gov For instance, enzymes can be used for late-stage functionalization of a core scaffold or for the construction of complex cyclic systems. beilstein-journals.org
Design and Synthesis of this compound Analogues for Mechanistic Probing
To understand the interaction between glucosinolates and the hydrolytic enzyme myrosinase, various structural analogues of glucosinolates, including those of this compound, have been designed and synthesized. These analogues help to probe the structural requirements of the enzyme's active site and the mechanism of hydrolysis. academie-sciences.fr
C-Glucosidic Derivatives for Myrosinase Active Site Studies
C-glycosides are analogues where the anomeric oxygen is replaced by a carbon atom, making them resistant to enzymatic hydrolysis. researchgate.net The synthesis of C-glucosidic analogues of glucosinolates, such as C-glucocapparin, provides valuable tools for studying the substrate conformation and binding within the myrosinase active site. academie-sciences.fr
A synthetic route to C-glucocapparin has been developed starting from D-glucose. researchgate.net A key step is the Lubineau reaction, where an unprotected carbohydrate reacts with a 1,3-dicarbonyl compound in an aqueous alkaline medium to form a C-glycosidic ketone. researchgate.net This ketone can then be further elaborated to the C-glucosinolate structure. academie-sciences.fr For example, a Horner-Emmons approach on a protected D-glucopyranose can yield a C-glucopyranosyl ketone, which is then converted to the C-glucosinolate. academie-sciences.fr Interestingly, these C-analogues of this compound and glucotropaeolin did not show inhibitory activity against myrosinase, suggesting a strict recognition requirement by the enzyme. academie-sciences.fr
Modifications of the Thiohydroximate Function
The O-sulfated (Z)-thiohydroximate function is a defining feature of glucosinolates and is critical for recognition and hydrolysis by myrosinase. academie-sciences.fr Modifications to this functional group have been explored to understand its role in enzyme-substrate interactions. academie-sciences.fr
Synthetic strategies have been developed to replace the O-sulfate group with other anionic moieties, such as a phosphate (B84403) group, creating bio-isosteres. academie-sciences.fr A phosphate analogue of glucotropaeolin was synthesized and found to be a substrate for myrosinase. academie-sciences.fr Other modifications include replacing the hydroximino moiety with a hydrazono fragment. academie-sciences.fr Additionally, simplified analogues where the complex thiohydroximate function is replaced by more stable linkers have been synthesized to act as potential myrosinase inhibitors. For instance, the imino double-bond system has been substituted with flexible alkyl chains or more rigid aryl moieties.
Isotope-Labeled this compound for Metabolic and Mechanistic Tracing
Isotope labeling is a powerful technique for tracing the metabolic fate of compounds and elucidating reaction mechanisms. springernature.comnih.govbitesizebio.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.compepdd.com
The synthesis of isotope-labeled glucosinolates, including analogues of this compound, is crucial for metabolic studies and as internal standards in analytical methods like mass spectrometry. academie-sciences.frmedchemexpress.com Synthetic methods allow for the specific placement of isotopic labels within the molecule. academie-sciences.frsymeres.com
Labeling the Glucose Moiety: Starting from commercially available [¹³C₆]-D-glucose, it is possible to synthesize [gluco-¹³C₆]-glucosinolates. academie-sciences.fr This involves a multi-step synthesis to produce hexa-¹³C-labelled 1-thio-β-D-glucopyranose, which can then be coupled with the desired aglycone precursor. academie-sciences.fr
Labeling the Aglycone Side Chain: Specific labeling of the side chain can be achieved by using isotopically labeled starting materials in the synthesis of the aglycone portion. For example, K¹³CN can be used to introduce a ¹³C label. academie-sciences.fr
These labeled compounds are invaluable for in vivo and in vitro studies to track the uptake, distribution, and transformation of this compound and its breakdown products, providing insights into their metabolic pathways and biological activities. springernature.comresearchgate.netmdpi.com
Artificial Glucosinolate Systems for Myrosinase Investigations
The intricate mechanism of the glucosinolate-myrosinase system, often called the "mustard oil bomb," has been a subject of extensive research due to its role in plant defense and the biological activities of its hydrolysis products. mdpi.commdpi.com Myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147) catalyzes the hydrolysis of glucosinolates, which are stored separately in plant tissues and only come into contact with the enzyme upon tissue damage. mdpi.commdpi.com This reaction cleaves the thioglucosidic bond to release D-glucose and an unstable aglycone, which then rearranges to form isothiocyanates, nitriles, or other products depending on the conditions and the presence of specifier proteins. mdpi.comresearchgate.net
To gain deeper insights into the enzyme-substrate interactions, reaction mechanism, and structure-function relationships of myrosinase, researchers have turned to the design and synthesis of artificial glucosinolate analogues. academie-sciences.frresearchgate.net These synthetic systems allow for systematic modifications at different positions of the glucosinolate molecule—the glucose moiety, the aglycone side chain, and the thiohydroximate-O-sulfate function—providing invaluable chemical tools that are often not available through isolation from natural sources. academie-sciences.frresearchgate.net
Modifications of the Glucopyranose Ring
The importance of the β-D-glucopyranose unit for substrate recognition and hydrolysis by myrosinase has been explored through various synthetic modifications.
Deoxyglucosinolates : To probe the role of the individual hydroxyl groups on the sugar ring, a series of deoxy-glucotropaeolins (analogues of glucotropaeolin where a hydroxyl group is replaced by a hydrogen) were synthesized. nih.gov A study using 6-deoxy-, 4-deoxy-, 3-deoxy-, and 2-deoxy-glucotropaeolins (d-GTLs) as substrates for myrosinase revealed a significant decrease in the reaction rate as the deoxy modification moved from the 6-position to the 2-position. nih.gov This suggests that the hydroxyl groups, particularly at the C-2 position, are crucial for efficient catalysis, likely through hydrogen bonding within the enzyme's active site. nih.gov Notably, 2-deoxy-glucotropaeolin (2d-GTL) was identified as the first potent competitive inhibitor of myrosinase, indicating strong binding to the active site without subsequent hydrolysis. nih.gov
C-Glucosinolates and Carbasugars : Non-hydrolyzable analogues are powerful tools for studying enzyme-substrate binding and for structural biology. To this end, C-glucosinolates, where the anomeric sulfur atom is replaced by a carbon, were synthesized. academie-sciences.fr These compounds, such as the C-analogue of this compound, were designed to be resistant to myrosinase hydrolysis. academie-sciences.fr Similarly, 5a-carbaglucosinolates, in which the endocyclic oxygen of the glucose ring is replaced by a methylene (B1212753) group, were developed. researchgate.netacademie-sciences.fr The 5a-carba-analogue of glucotropaeolin proved to be a non-hydrolyzable inhibitor of myrosinase in the millimolar range. academie-sciences.fr Its stability allowed for the first-ever X-ray crystallographic observation of a glucosinolate analogue bound within the myrosinase active site, providing direct structural insights into substrate recognition. researchgate.netacademie-sciences.fr
Modifications of the Aglycone Side Chain
The aglycone side chain is the most variable part of natural glucosinolates and is a primary target for creating artificial substrates.
Fluorescent Glucosinolates : To facilitate the real-time monitoring of myrosinase activity, fluorescent glucosinolates (F-GSLs) have been synthesized. researchgate.netresearchgate.net One approach involves using copper(I)-mediated click chemistry to attach fluorescent tags like BODIPY, Rhodamine, or Dansylamide to an azide-containing GSL precursor. researchgate.net Biochemical evaluations showed that these artificial F-GSLs are successfully converted to their corresponding fluorescent isothiocyanates by myrosinase. researchgate.net These probes are instrumental in developing high-throughput screening assays and for bioimaging studies. researchgate.netresearchgate.net Kinetic analysis of an azide-containing GSL (GSL-A-N3) and its BODIPY-conjugate showed they are effective substrates for myrosinase. researchgate.net
Multivalent Glucosinolates : The first artificial multivalent glucosinolates (mv-GSLs) have been designed to explore the effects of presenting multiple substrate moieties. gu.setu-braunschweig.de These compounds feature more than one glycosidic thiohydroximate-O-sulfonate group attached to a central core. gu.se Studies showed that myrosinase could efficiently hydrolyze selected mv-GSLs to release multivalent isothiocyanates, demonstrating that the enzyme can accommodate these larger, more complex structures. gu.se
Modifications of the Thiohydroximate-O-Sulfate Function
The unique O-sulfated thiohydroximate function is critical for myrosinase recognition.
Phosphate Bio-isosteres : The sulfate (B86663) group is known to be a key recognition element for the enzyme. Rollin and colleagues synthesized a phosphate bio-isostere of glucotropaeolin, where the sulfate group was replaced by a phosphate group. academie-sciences.fr This analogue was successfully hydrolyzed by myrosinase, indicating that some variation at this anionic site is tolerated. academie-sciences.fr
Simplified Inhibitors : In an effort to develop more potent and simpler inhibitors, researchers have synthesized molecules that replace the entire glucopyranosyl residue with simpler acyclic alkyl chains while retaining the sulfated thiohydroximate function. Further simplification led to analogues where the O-sulfated thiohydroximate was replaced by other anionic groups. researchgate.net Testing a range of these simplified structures revealed that even molecules lacking the sugar moiety could act as inhibitors. The most potent inhibitor from one such study was a simple dimethylaminoethanethiol derivative, which displayed an IC50 of 3.32 μM. researchgate.net
The development of these diverse artificial glucosinolate systems has significantly advanced our understanding of the myrosinase enzyme. They have clarified the roles of different structural components in substrate binding and catalysis, provided tools for real-time enzyme assays, and enabled structural studies that were previously not possible. academie-sciences.frnih.govresearchgate.net
Future Research Directions and Emerging Perspectives on Glucocapparin
Advanced Studies on Glucocapparin Biosynthetic Regulatory Networks
The biosynthesis of glucosinolates, including this compound, involves a complex series of enzymatic reactions. While the core pathway is understood, the intricate regulatory networks that control the type and quantity of this compound produced in a plant remain an area for advanced study.
Future research will likely focus on identifying and characterizing the specific transcription factors that regulate the genes in the this compound biosynthetic pathway. caldic.com MYB transcription factors are known to be major regulators in the biosynthesis of phenylpropanoids, a broad class of plant secondary metabolites. caldic.com Investigating the specific MYB proteins that bind to the promoter regions of this compound-related genes could elucidate how its production is switched on and off in response to developmental cues or environmental stress.
Furthermore, the role of other regulatory molecules, such as microRNAs (miRNAs) and trans-acting small interfering RNAs (ta-siRNAs), in modulating the expression of these transcription factors is a promising avenue. caldic.com Understanding these complex regulatory cascades, potentially through techniques like phage-assisted continuous evolution (PACE) to adapt biosynthetic pathways, could offer precise targets for genetically engineering plants with desired this compound profiles. nih.gov
Deeper Mechanistic Elucidation of this compound's Biological Activities
This compound and its hydrolysis product, methyl isothiocyanate (MITC), have been associated with several biological activities, including cytotoxic and anti-hyperglycaemic effects. ajol.infonih.gov However, the precise molecular mechanisms underlying these activities require more profound investigation.
Future studies are expected to move beyond observational data to a more detailed mechanistic understanding. For instance, identifying the specific cellular receptors, enzymes, or signaling pathways that MITC interacts with to exert its effects is crucial. Research into its anti-hyperglycaemic properties could explore its impact on glucose transport, insulin (B600854) signaling pathways, or hepatic glucose production at a molecular level. ajol.info Similarly, its cytotoxic effects on cancer cells warrant investigation into its influence on apoptosis, cell cycle regulation, and induction of phase II detoxification enzymes. nih.govresearcher.life Understanding these mechanisms is essential for evaluating the therapeutic potential of this compound-rich plants.
Exploration of Novel this compound-Rich Plant Sources and Genetic Engineering for Content Enhancement
This compound has been identified in families such as Capparaceae and Cleomaceae. scirp.orgoup.com A significant area of future research involves the systematic screening of a wider range of plant species to identify new and potent sources of this compound. researchgate.net Exploring wild species and different plant organs, such as leaves, seeds, and flowers, may reveal untapped reservoirs of this compound. nih.govnih.gov For instance, studies on Boscia senegalensis and Isomeris arborea have shown significant concentrations of this compound, highlighting the potential of these and related species. ajol.infonih.govnih.gov
Concurrently, genetic engineering offers a powerful tool for enhancing this compound content in existing crop plants. researchgate.net With a deeper understanding of the biosynthetic regulatory networks, techniques like CRISPR-Cas9 could be employed to precisely edit the genes of key enzymes or transcription factors to boost production. parl.cafrontiersin.org This could involve upregulating positive regulators or knocking out negative regulators of the pathway. The development of crops with enhanced this compound levels could have implications for agriculture, potentially improving pest resistance or creating functional foods with enhanced health benefits. frontiersin.orgplantcelltechnology.com
Development of High-Throughput and In Situ Analytical Methods for this compound
Accurate and efficient detection and quantification of this compound are fundamental to all areas of its research. preprints.org Current methods often rely on High-Performance Liquid Chromatography (HPLC) coupled with detectors like photodiode arrays (PDA) or mass spectrometry (MS), which can be time-consuming and require sample destruction. nih.govresearchgate.net
A key future direction is the development of high-throughput analytical methods that can rapidly screen large numbers of plant samples. preprints.org Miniaturization and automation of existing techniques can facilitate faster analysis while reducing resource consumption. preprints.org Furthermore, the development of in situ analytical methods is a major goal. Techniques that can detect and quantify this compound directly within living plant tissues without extraction would provide invaluable insights into its spatial and temporal distribution. This could help researchers understand where the compound is stored and how its localization changes in response to factors like herbivory or pathogen attack. scirp.orgwallonie.be The integration of machine learning and artificial intelligence could also optimize detection methods and predict this compound content. preprints.org
Integration of Multi-Omics Approaches in this compound Research
A holistic understanding of this compound requires the integration of multiple "omics" disciplines. nih.govfrontlinegenomics.com This approach combines genomics, proteomics, and metabolomics to create a comprehensive picture of how this compound is produced, regulated, and functions within a biological system. nih.govnih.govfrontiersin.org
Genomics: Sequencing the genomes of this compound-producing plants can identify the complete set of genes involved in its biosynthesis, transport, and degradation. nih.govfrontiersin.org Comparative genomics can reveal how these gene clusters have evolved across different species. oup.comnih.gov
Proteomics: This involves the large-scale study of proteins, the enzymes that carry out the biosynthetic reactions. revespcardiol.orgmdpi.com Proteomic analyses can identify and quantify the key enzymes present under different conditions, providing a direct link between gene expression and metabolic output. nih.gov
Metabolomics: This provides a snapshot of all the small-molecule metabolites, including this compound and its precursors, within a plant at a specific time. frontiersin.orgmdpi.com Metabolomic profiling can reveal how the production of this compound affects other metabolic pathways.
Q & A
Q. What validated analytical methods are recommended for quantifying glucocapparin in plant tissues?
this compound can be quantified using reverse-phase HPLC with a diode array detector (DAD). Key parameters include:
- Column : Inertsil 3 ODS-3 (100 mm length, 3 mm diameter, 3 µm particle size).
- Mobile phase : Gradient of acetonitrile/water (starting at 98.1% water, decreasing to 80% over 33 minutes).
- Detection wavelength : 229 nm .
- Quantification : this compound is measured in sinigrin equivalents due to the lack of commercial standards. Calibration curves must demonstrate linearity (R² ≥ 0.996) and accuracy (≤10% error) .
Q. How can this compound breakdown products be reliably identified?
Enzymatic hydrolysis using myrosinase followed by SPME-GC-MS is standard. Key steps:
- Hydrolysis : Incubate plant material with myrosinase at 25°C for 2 hours.
- GC-MS parameters : HP-5MS column, helium carrier gas, temperature gradient from 40°C to 280°C.
- Primary product : Methyl isothiocyanate (MITC; retention time 4.32 min, m/z 73). Minor products include ethyl- and isopropyl-ITCs, identified via spectral matching (e.g., Wiley 275 L library) .
Advanced Research Questions
Q. What experimental design factors influence this compound variability in Boscia senegalensis?
this compound levels vary significantly with:
- Season : Highest concentrations occur in the dry season (January), declining during the rainy season (August–November).
- Geographical location : Soil composition and climate (e.g., Richard Toll vs. Dakar) affect biosynthesis.
- Plant organ : Fruits typically contain higher levels than leaves. Statistical validation via ANOVA (P < 0.001) and Tukey post-hoc tests is critical for identifying these effects .
Q. How can researchers resolve contradictions in this compound bioactivity data?
Discrepancies (e.g., EpRE-LUX assay results for root extracts ) may arise from incomplete hydrolysis or interfering metabolites. Solutions include:
- Comparative hydrolysis efficiency tests : Validate enzymatic activity using purified standards.
- Metabolite profiling : Use LC-MS/MS to detect co-occurring compounds (e.g., stachydrine) that may modulate bioactivity .
Q. What statistical approaches are optimal for analyzing this compound variability across ecological conditions?
- ANOVA with Tukey correction : Assesses significance of location, season, and organ-specific differences.
- Linear regression models : Correlate environmental variables (e.g., soil salinity, rainfall) with this compound content. Ensure sample sizes ≥3 replicates per group to calculate standard deviations and avoid skewed results in low-yield seasons .
Q. How can methodological challenges in this compound purification be addressed?
- Purification protocol : Crush plant material in methanol, extract with hexane, and purify via Sephadex columns.
- Validation : Confirm purity via HPLC and quantify using freeze-dried extracts.
- Cross-lab reproducibility : Document gradient profiles, column batch numbers, and detector calibration steps .
Emerging Research Directions
Q. What mechanisms explain Boscia senegalensis's ecological adaptability and this compound variability?
Hypothesized drivers include:
- Osmotic stress response : Salt tolerance genes may upregulate glucosinolate biosynthesis.
- Morphological adaptations : Thick cuticles and root structures observed in anatomical studies may enhance stress resilience. Future studies should integrate transcriptomics (e.g., RNA-seq) with metabolic profiling .
Q. How does methyl isothiocyanate (MITC) residue impact seed germination post-treatment?
- Experimental design : Treat seeds with purified MITC at concentrations matching hydrolyzed this compound levels.
- Germination assays : Monitor inhibition rates under controlled humidity/temperature. Preliminary data suggest MITC’s phytotoxicity requires dose-response studies before agricultural application .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
Q. What quality controls are essential for this compound quantification?
- Linearity checks : Validate calibration curves over 4–5 concentration levels.
- Limit of detection (LOD) : Calculate as 3× background noise + standard deviation.
- Spike-recovery tests : Assess accuracy by spiking plant extracts with sinigrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
